molecular formula C8H10OS B1605104 2-Methyl-4-(methylthio)phenol CAS No. 3795-76-4

2-Methyl-4-(methylthio)phenol

Cat. No.: B1605104
CAS No.: 3795-76-4
M. Wt: 154.23 g/mol
InChI Key: DXLSPFDSUIZAON-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)phenol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-4-(methylthio)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142469. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-4-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSPFDSUIZAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191386
Record name o-Cresol, 4-methylthio-
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3795-76-4
Record name o-Cresol, 4-methylthio-
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Record name 3795-76-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142469
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Cresol, 4-methylthio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(methylsulfanyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(methylthio)phenol, a substituted phenol derivative with potential applications in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, synthesis strategies, analytical characterization, and explores its prospective role as a building block in drug discovery and development. Emphasis is placed on the practical application of this compound, with detailed experimental protocols and an analysis of its chemical reactivity.

Introduction: Unveiling 2-Methyl-4-(methylthio)phenol

2-Methyl-4-(methylthio)phenol, also known by its CAS number 3795-76-4 , is an aromatic organic compound characterized by a phenol ring substituted with a methyl group at the 2-position and a methylthio group at the 4-position. The unique arrangement of a hydroxyl group, a sterically hindering methyl group, and an electron-donating methylthio group imparts distinct chemical properties that make it an intriguing candidate for further investigation in various chemical and biological contexts. While not as extensively studied as some other phenol derivatives, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

The presence of the sulfur-containing methylthio group, in particular, is of interest in medicinal chemistry. Thioether moieties are known to influence a molecule's metabolic stability, lipophilicity, and receptor-binding interactions. This guide aims to consolidate the available technical information on 2-Methyl-4-(methylthio)phenol and to provide a forward-looking perspective on its potential applications in drug development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Methyl-4-(methylthio)phenol.

PropertyValueSource
CAS Number 3795-74-9AOBChem[1]
Molecular Formula C₈H₁₀OSAOBChem[1]
Molecular Weight 154.23 g/mol AOBChem[1]
Appearance White to off-white crystalline solid(Inferred from related compounds)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.General chemical knowledge

Synthesis of 2-Methyl-4-(methylthio)phenol: A Proposed Experimental Protocol

The following protocol is a proposed method for the synthesis of 2-Methyl-4-(methylthio)phenol, adapted from a similar procedure for the synthesis of 4-methyl-2-(methylthio)-phenol.[2] This protocol is intended as a starting point for laboratory synthesis and may require optimization.

Reaction Scheme

G reactant1 m-Cresol product 2-Methyl-4-(methylthio)phenol reactant1->product 1. Lewis Acid 2. (CH3)2S2 reactant2 Dimethyl disulfide (CH3)2S2 reactant2->product reagent Aluminum chloride (AlCl3) or other Lewis acid

Caption: Proposed synthesis of 2-Methyl-4-(methylthio)phenol from m-cresol.

Step-by-Step Experimental Protocol

Materials:

  • m-Cresol

  • Dimethyl disulfide (DMDS)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Methylthiolating Agent: Add dimethyl disulfide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Methyl-4-(methylthio)phenol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques as described in the following section. The expected outcome is a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized 2-Methyl-4-(methylthio)phenol. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methylthio group, and the hydroxyl proton. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the aromatic carbons, the methyl carbon, and the methylthio carbon.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.23 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group and C-H stretches for the aromatic and methyl groups.

Potential Applications in Drug Development: A Forward Look

While direct applications of 2-Methyl-4-(methylthio)phenol in drug development are not yet widely reported, its structural features suggest several avenues for exploration.

As a Versatile Building Block

The presence of three distinct functional handles—the hydroxyl group, the methylthio group, and the aromatic ring—makes 2-Methyl-4-(methylthio)phenol a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be readily derivatized to form ethers, esters, or carbamates. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule and potentially introduce new biological activities. The aromatic ring can undergo further electrophilic substitution reactions.

G start 2-Methyl-4-(methylthio)phenol ether Etherification start->ether ester Esterification start->ester oxidation Oxidation start->oxidation substitution Electrophilic Aromatic Substitution start->substitution

Caption: Potential derivatization pathways for 2-Methyl-4-(methylthio)phenol.

Exploration of Biological Activities

The broader class of thiophenol derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific substitution pattern of 2-Methyl-4-(methylthio)phenol may confer unique pharmacological properties. It is hypothesized that this compound could serve as a lead structure for the development of novel therapeutic agents. Further research is warranted to screen 2-Methyl-4-(methylthio)phenol and its derivatives for various biological activities.

The thiophene moiety, a bioisostere of the phenyl ring, is a well-established pharmacophore in numerous approved drugs, highlighting the importance of sulfur-containing aromatics in medicinal chemistry.[5][6]

Conclusion

2-Methyl-4-(methylthio)phenol is a chemical entity with untapped potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route, and a framework for its analytical characterization. The true value of this compound, however, lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. It is the author's hope that this guide will stimulate further research into the chemistry and pharmacology of 2-Methyl-4-(methylthio)phenol and its derivatives, ultimately contributing to the advancement of medicinal chemistry.

References

  • PubChem. o-(Methylthio)phenol. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-methyl-2-(methylthio)-phenol. [Link]

  • AOBChem. 2-Methyl-4-(methylthio)phenol. [Link]

  • Organic Syntheses. Org. Synth. 2012, 89, 220. [Link]

  • NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • PubChem. 4-(Methylthio)phenol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(methylthio)phenol is an organic aromatic compound featuring a phenol ring substituted with both a methyl and a methylthio group. As a member of the substituted phenol family, it holds potential interest in various fields of chemical synthesis and material science, particularly as a building block for more complex molecules and as a potential antioxidant. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Methyl-4-(methylthio)phenol, while also drawing comparisons with its more extensively studied isomers to provide a broader context for researchers.

Physicochemical Properties

The fundamental physicochemical properties of 2-Methyl-4-(methylthio)phenol are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified data remains limited in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₈H₁₀OSAOBChem[1]
Molecular Weight 154.23 g/mol LookChem[2]
CAS Number 3795-76-4AOBChem[1]
Boiling Point 263.2 °C at 760 mmHg (calculated)LookChem[2]
Density 1.15 g/cm³ (calculated)LookChem[2]
Refractive Index 1.597 (calculated)LookChem[2]
Appearance Colorless to pale yellow liquidLookChem[2]
Odor Strong, pungentLookChem[2]

Synthesis of 2-Methyl-4-(methylthio)phenol: A Proposed Pathway

Proposed Synthetic Workflow

o_cresol o-Cresol reaction Electrophilic Thiomethylation o_cresol->reaction reagents Methyl Sulfide Source (e.g., DMSO, MeSSMe) + Activating Agent reagents->reaction product 2-Methyl-4-(methylthio)phenol reaction->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Proposed synthetic workflow for 2-Methyl-4-(methylthio)phenol.

Step-by-Step Methodology (Hypothetical Protocol)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol and a suitable solvent (e.g., a high-boiling point ether).

  • Introduction of Reagents: Under an inert atmosphere, introduce a thiomethylating agent. A common source for the methylthio group is dimethyl sulfoxide (DMSO) activated by an acid catalyst, or dimethyl disulfide (MeSSMe) in the presence of a Lewis acid. The choice of reagent and catalyst is critical for directing the substitution to the para position relative to the hydroxyl group.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents, typically ranging from 100 to 160°C. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute aqueous acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-Methyl-4-(methylthio)phenol.

Potential Applications and Research Directions

While specific applications for 2-Methyl-4-(methylthio)phenol are not well-documented, its structural motifs suggest several areas of interest for researchers.

Intermediate in Chemical Synthesis

With its reactive phenolic hydroxyl group and the potential for further functionalization of the aromatic ring and the methylthio group, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. It is primarily used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals[2].

Antioxidant Properties

A closely related compound, 2-methyl-4,6-bis(n-octylthiomethyl)phenol, is utilized as a high-efficiency liquid antioxidant in rubber, adhesives, and lubricants[4]. This suggests that 2-Methyl-4-(methylthio)phenol itself may possess antioxidant properties or could be a precursor for the synthesis of novel antioxidants. The combination of a hindered phenol and a thioether moiety in the same molecule is a known strategy for creating synergistic antioxidant effects.

Fragrance and Flavor Industry

Isomers of 2-Methyl-4-(methylthio)phenol, such as 2-(methylthio)phenol, are used in the flavor and fragrance industry, often imparting meaty and savory notes[5]. While the organoleptic properties of 2-Methyl-4-(methylthio)phenol are not specifically detailed, it is plausible that it could find applications in this sector as well[2].

Safety and Handling

Based on the available information for 2-Methyl-4-(methylthio)phenol and its isomers, the following safety precautions are recommended.

Hazard Identification
  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Signal Word: Warning[1].

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Comparative Analysis with Isomers

To provide a more complete picture, the properties of 2-Methyl-4-(methylthio)phenol are compared with its more well-known isomers in the table below.

Property2-Methyl-4-(methylthio)phenol2-(Methylthio)phenol4-(Methylthio)phenol
Molecular Formula C₈H₁₀OSC₇H₈OSC₇H₈OS
Molecular Weight 154.23 g/mol 140.20 g/mol 140.20 g/mol
CAS Number 3795-76-41073-29-61073-72-9
Appearance Colorless to pale yellow liquidPale yellow to yellow clear liquidWhite to pale brown crystalline powder
Boiling Point 263.2 °C (calc.)218-219 °C153-156 °C / 20 mmHg
Key Applications Chemical intermediate, potential antioxidantFlavor and fragranceChemical synthesis

Conclusion and Future Outlook

2-Methyl-4-(methylthio)phenol is a specialty chemical with identified potential as a synthetic intermediate and possible applications in the fields of antioxidants and fragrances. While basic identifying information is available, there is a clear opportunity for further research to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its utility in various applications. The information available on its isomers provides a strong foundation for directing future investigations into this promising molecule. As the demand for novel chemical entities in drug discovery and material science continues to grow, a more thorough examination of compounds like 2-Methyl-4-(methylthio)phenol is warranted.

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

  • Google Patents. (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
  • PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

  • PubChem. (n.d.). o-(Methylthio)phenol. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Methyl-4-(methylthio)phenol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3795-76-4, 4-METHYLTHIO-ORTHO-CRESOL. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-4-(methylthio)phenol, a sulfur-containing aromatic compound of interest in various chemical and pharmaceutical research fields. As a substituted phenol, its unique structural features—a hydroxyl group, a methyl group, and a methylthio group on a benzene ring—confer specific chemical reactivity and potential biological activity. This document delves into the core chemical principles, synthesis, analytical characterization, and prospective applications of this molecule, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

2-Methyl-4-(methylthio)phenol, with the CAS Number 3795-76-4, possesses a distinct molecular architecture that dictates its physical and chemical behavior. The presence of a hydroxyl group makes it a weak acid and susceptible to electrophilic substitution on the aromatic ring. The methyl group at the ortho position and the methylthio group at the para position further influence the electron density distribution and steric accessibility of the ring.

Table 1: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

PropertyValueSource
Molecular Formula C₈H₁₀OS[1]
Molecular Weight 154.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Purity >97%[1]
Storage Temperature 2-8°C[1]
SMILES Code CC1=CC(SC)=CC=C1O[3]

These properties are fundamental for designing synthetic routes, planning purification procedures, and understanding the compound's behavior in various experimental settings.

Synthesis of 2-Methyl-4-(methylthio)phenol

A conceptual synthetic workflow is presented below. It is important to note that this is a generalized representation and would require experimental optimization.

Synthesis_Workflow o_cresol o-Cresol reaction Electrophilic Thiolation o_cresol->reaction reagent Methylsulfenyl Chloride (CH3SCl) or Dimethyl Disulfide (CH3SSCH3) + Lewis Acid Catalyst reagent->reaction product 2-Methyl-4-(methylthio)phenol reaction->product Crude Product purification Purification (e.g., Column Chromatography) product->purification purification->product Pure Product

Figure 1: Conceptual workflow for the synthesis of 2-Methyl-4-(methylthio)phenol.

Step-by-Step Conceptual Protocol:

It is crucial to emphasize that this is a theoretical protocol and requires thorough experimental validation and safety assessment before implementation.

  • Reaction Setup: In a well-ventilated fume hood, a solution of o-cresol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride) is added to the reaction mixture.

  • Thiolating Agent Addition: The thiolating agent, such as methylsulfenyl chloride or dimethyl disulfide, is added dropwise to the stirred solution at a controlled temperature. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of water or a dilute acid solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired 2-Methyl-4-(methylthio)phenol.

Analytical Characterization

The unambiguous identification and purity assessment of 2-Methyl-4-(methylthio)phenol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-4-(methylthio)phenol is expected to show distinct signals for the aromatic protons, the methyl protons, the methylthio protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure. The chemical shifts of the carbon atoms are influenced by the nature of the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-4-(methylthio)phenol is expected to exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C stretching vibrations of the aromatic ring.

  • A C-S stretching band, which is typically weaker.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of 2-Methyl-4-(methylthio)phenol would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the stability of different parts of the molecule.

Potential Applications in Research and Drug Development

While specific applications for 2-Methyl-4-(methylthio)phenol in drug development are not extensively documented in the provided search results, its chemical structure suggests several areas of potential interest for researchers.

As a Synthetic Building Block

The presence of multiple reactive sites—the hydroxyl group, the aromatic ring, and the sulfur atom—makes 2-Methyl-4-(methylthio)phenol a potentially valuable building block in medicinal chemistry. It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties. For instance, the aminophenol moiety is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for various biological activities[4].

Antioxidant and Biological Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of the electron-donating methyl and methylthio groups on the phenol ring may modulate its antioxidant potential. Further research is warranted to evaluate the antioxidant efficacy of 2-Methyl-4-(methylthio)phenol.

Additionally, substituted phenols and sulfur-containing compounds are known to exhibit a wide range of biological activities, including enzyme inhibition[5][6]. The unique combination of functional groups in 2-Methyl-4-(methylthio)phenol makes it a candidate for screening against various enzymatic targets in drug discovery programs.

Biological_Activity compound 2-Methyl-4-(methylthio)phenol antioxidant Antioxidant Activity (Radical Scavenging) compound->antioxidant enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition medicinal_chemistry Medicinal Chemistry Scaffold compound->medicinal_chemistry

Figure 2: Potential areas of investigation for the biological activity of 2-Methyl-4-(methylthio)phenol.

Safety and Handling

2-Methyl-4-(methylthio)phenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

Hazard StatementDescriptionSource
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methyl-4-(methylthio)phenol is a fascinating molecule with a rich potential for exploration in synthetic chemistry, materials science, and drug discovery. This guide has provided a foundational understanding of its chemical structure, properties, and potential applications. Further in-depth experimental investigation is necessary to fully elucidate its synthetic pathways, detailed spectral characteristics, and biological profile. As a versatile building block, 2-Methyl-4-(methylthio)phenol represents a valuable tool for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Sources

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-4-(methylthio)phenol (CAS No. 3120-74-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust understanding of how this compound behaves in various solvent systems.

Introduction: Understanding the Molecule

2-Methyl-4-(methylthio)phenol, also known as 4-(Methylthio)-m-cresol, is an aromatic organic compound with the molecular formula C₈H₁₀OS.[1][2] Its structure features a phenol ring substituted with a methyl group at position 2 and a methylthio (-SCH₃) group at position 4. This unique combination of a hydrophilic hydroxyl group and lipophilic methyl and methylthio groups imparts a distinct solubility profile that is critical to its application and behavior in chemical and biological systems.

The compound is recognized primarily as a metabolite of Fenamiphos, a broad-spectrum nematicide, making its solubility data vital for environmental fate analysis, toxicology studies, and metabolic pathway elucidation.[1] A thorough grasp of its solubility is paramount for designing extraction protocols, developing analytical methods, and predicting its bioavailability and environmental transport.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. These parameters govern the intermolecular forces between the solute and potential solvents. The key properties for 2-Methyl-4-(methylthio)phenol are summarized below.

Table 1: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

PropertyValueSource(s)
CAS Number 3120-74-9[1]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol [1]
Appearance Off-White to Light Beige Solid; Pellets or Large Crystals[1][3]
Melting Point 53 - 60 °C[2]
Boiling Point 151 °C @ 15 mmHg[2]
pKa (Predicted) ~9.90[PubChem]
XLogP3-AA (Predicted) 2.5[3]

The solid-state nature at room temperature and a mid-range melting point are typical for substituted phenols of this molecular weight.[1] The predicted pKa of ~9.90 is characteristic of a phenolic hydroxyl group; this value is crucial as it indicates that the compound will be predominantly in its neutral, less water-soluble form at physiological pH (~7.4) and will only become significantly ionized and more water-soluble under alkaline conditions (pH > 10).

The Theoretical Framework of Solubility

Predicting solubility is a complex task that relies on understanding the interplay of intermolecular forces. The principle of "like dissolves like" is the foundation, where solubility is favored when the solute and solvent have similar cohesive energy densities.[4]

Hansen Solubility Parameters (HSP)

A powerful and practical refinement of this principle is the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy into three distinct parameters representing different types of intermolecular interactions:[5]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Advanced Predictive Models: COSMO-RS

For higher accuracy, computational models based on quantum chemistry, such as the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), can be employed. COSMO-RS calculates the thermodynamic properties of fluids from the molecular surface polarity of the individual components. This ab initio method avoids the need for empirical group parameterization and can provide highly accurate predictions of solubility in a vast range of solvents, making it an invaluable tool in solvent screening and formulation development.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical models provide excellent guidance, empirical determination remains the gold standard for obtaining precise solubility data. The following protocols represent robust, self-validating systems for this purpose.

The Equilibrium Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[9] The objective is to create a saturated solution in equilibrium with an excess of the solid solute.

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of solid 2-Methyl-4-(methylthio)phenol to a series of glass vials. The excess is critical to ensure that saturation is achieved and maintained.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11]

    • Causality Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials to ensure clear separation of the solid and liquid phases.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is best practice to filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 2-Methyl-4-(methylthio)phenol using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known standards is required for accurate quantification.

Below is a diagram illustrating the workflow of the shake-flask method.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature B->C D Sample at Time Points (e.g., 24h, 48h) C->D Validate Equilibrium E Centrifuge or Settle D->E F Filter Supernatant (e.g., 0.22 µm filter) E->F G Dilute Filtrate F->G H Quantify via HPLC-UV G->H I Calculate Solubility H->I Potentiometric_Workflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode B Prepare Analyte Solution A->B C Acidify to pH ~2 B->C D Add Increments of Titrant (e.g., 0.1 M NaOH) C->D E Record pH at Equilibrium D->E F Plot pH vs. Titrant Volume E->F G Identify Inflection Point F->G H Determine pKa (pH at half-equivalence) G->H

Caption: Workflow for Potentiometric pKa Determination.

Solubility Data Synopsis

While extensive quantitative solubility data for 2-Methyl-4-(methylthio)phenol is sparse in public literature, a qualitative and predictive summary can be constructed based on available information and chemical principles.

Table 2: Solubility Profile of 2-Methyl-4-(methylthio)phenol

SolventSolvent TypeExpected/Known SolubilityRationale / Citation
Water Polar, ProticVery Low / InsolubleThe molecule's overall lipophilicity (XLogP ~2.5) outweighs the hydrogen bonding capability of the single -OH group. [3]
Methanol Polar, ProticSolubleThe alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic -OH group. [2]
Ethanol Polar, ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity facilitate dissolution. [12]
Chloroform Non-polarSolubleThe molecule's non-polar aromatic and alkyl regions interact well with chloroform.
Hexane Non-polarSparingly SolubleWhile non-polar, hexane lacks the ability to interact with the polar hydroxyl group, limiting solubility.
Aqueous NaOH (pH > 11) Aqueous BaseSolubleAt high pH, the phenol deprotonates to the highly polar and water-soluble phenolate anion.

Conclusion and Future Directions

The solubility of 2-Methyl-4-(methylthio)phenol is governed by a balance of its lipophilic aromatic structure and its single polar, acidic hydroxyl group. It exhibits good solubility in polar organic solvents like methanol and is sparingly soluble in water at neutral pH. Its aqueous solubility can be dramatically increased under alkaline conditions due to the deprotonation of the phenolic group.

For drug development and environmental science professionals, this guide provides the foundational knowledge and practical methodologies required to accurately assess and predict its behavior. While predictive tools like HSP and COSMO-RS offer excellent initial screening, the definitive characterization of this compound's solubility profile necessitates empirical studies using the robust shake-flask and potentiometric titration methods detailed herein. Future research should focus on generating a comprehensive, quantitative dataset of its solubility in a wider range of pharmaceutically and environmentally relevant solvents.

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (1999). A Modified Potentiometric Method for the Estimation of Phenol in Aqueous Systems. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-4-(methylthio)phenol. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Preprints.org. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

  • Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-(methylthio)phenol. PubChem Compound Database. Retrieved from [Link]

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A Comprehensive Technical Guide to the Boiling Point of 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Methyl-4-(methylthio)phenol and its Isomers

2-Methyl-4-(methylthio)phenol (CAS No. 3795-76-4) is an aromatic organic compound containing a phenol and a thioether functional group.[1] Its molecular structure influences its chemical reactivity, potential biological activity, and physical properties, including its boiling point. Understanding these properties is paramount for its synthesis, purification, and application in various scientific fields.

The position of the methyl and methylthio substituents on the phenol ring significantly impacts the intermolecular forces and, consequently, the boiling point. For context, experimental boiling point data for two of its isomers are well-documented:

  • 2-(Methylthio)phenol (o-(Methylthio)phenol) : Has a boiling point of 218-219 °C at 760 mmHg.[2][3]

  • 4-(Methylthio)phenol (p-(Methylthio)phenol) : Boils at 153-156 °C at 20 mmHg.[4][5]

The difference in boiling points between these isomers, even under different pressures, highlights the sensitivity of this property to the molecular architecture.

Physicochemical Properties of 2-Methyl-4-(methylthio)phenol and Its Isomers

A summary of the key physicochemical properties is presented below. The lack of an experimentally determined boiling point for 2-Methyl-4-(methylthio)phenol underscores the need for the methodologies detailed in this guide.

Property2-Methyl-4-(methylthio)phenol2-(Methylthio)phenol4-(Methylthio)phenol
CAS Number 3795-76-4[1]1073-29-6[3]1073-72-9[6]
Molecular Formula C₈H₁₀OS[1]C₇H₈OS[3]C₇H₈OS[6]
Molecular Weight 154.23 g/mol 140.20 g/mol [3]140.20 g/mol [6]
Boiling Point Not Experimentally Determined218-219 °C @ 760 mmHg[2][3]; 105 °C @ 22 mmHg[2][7]153-156 °C @ 20 mmHg[4][5]
Appearance N/APale yellow to yellow clear liquid (est.)[2]White solid[5]

The Critical Role of Boiling Point in Scientific Research

The boiling point is a fundamental physical property that provides critical insights for:

  • Purification : Distillation, a primary method for purifying liquid compounds, is entirely dependent on differences in boiling points. An accurate boiling point is essential for designing effective purification protocols.

  • Reaction Condition Optimization : Many chemical reactions are sensitive to temperature. Knowing the boiling point of reactants and products helps in selecting the appropriate solvent and reaction temperature to avoid unwanted evaporation or decomposition.

  • Compound Identification and Purity Assessment : A sharp and consistent boiling point is a good indicator of a substance's purity.[8] Any deviation from a known value can suggest the presence of impurities.

  • Safety and Handling : The boiling point is used to determine a compound's volatility, which is crucial for assessing flammability and inhalation hazards.

Experimental Determination of Boiling Point: A Validated Protocol

For a novel or uncharacterized compound like 2-Methyl-4-(methylthio)phenol, an experimental determination of the boiling point is the gold standard. The Thiele tube method is a reliable and microscale technique suitable for this purpose.[8][9]

Rationale Behind the Thiele Tube Method

The unique design of the Thiele tube allows for uniform heating of a heat transfer fluid (e.g., mineral oil) through convection currents, ensuring that the sample is heated evenly and slowly.[9] This minimizes temperature gradients and allows for a more accurate determination of the boiling point. The use of a small sample size is also advantageous when dealing with newly synthesized or expensive compounds.

Step-by-Step Experimental Protocol
  • Sample Preparation : Fill a small test tube (fusion tube) to about half-full with the 2-Methyl-4-(methylthio)phenol sample.

  • Capillary Tube Insertion : Place a sealed-end capillary tube into the fusion tube with the open end submerged in the liquid sample.[9]

  • Apparatus Assembly : Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be aligned with the sample.

  • Thiele Tube Setup : Clamp the Thiele tube to a retort stand and carefully insert the thermometer and sample assembly into the tube, ensuring the sample is immersed in the heating oil.

  • Heating : Gently heat the side arm of the Thiele tube with a micro-burner.[8] Observe the sample. Initially, trapped air will be expelled from the capillary tube.

  • Observation : As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

  • Validation : For a self-validating system, repeat the measurement at least twice. The boiling points should be within a narrow range (e.g., ± 0.5 °C) for a pure compound.

G cluster_setup Thiele Tube Boiling Point Apparatus cluster_process Workflow thiele Thiele Tube with Heating Oil thermometer Thermometer thermometer->thiele Immersed sample_tube Fusion Tube with Sample sample_tube->thermometer Attached capillary Inverted Capillary Tube capillary->sample_tube Placed Inside burner Micro-burner burner->thiele Heat Transfer via Convection start Assemble Apparatus heat Gently Heat Side Arm start->heat observe_bubbles Observe Rapid Bubbling heat->observe_bubbles cool Remove Heat and Cool observe_bubbles->cool record_bp Record Temperature at Liquid Re-entry cool->record_bp repeat Repeat for Validation record_bp->repeat

Caption: Experimental workflow for boiling point determination using a Thiele tube.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods can provide a reliable estimate of the boiling point. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose.[10][11]

The Logic of QSPR Models

QSPR models are based on the principle that the physical properties of a molecule are encoded in its structure.[12] These models establish a mathematical relationship between a set of calculated molecular descriptors and the property of interest (in this case, the boiling point). For phenolic compounds, descriptors related to molecular size, polarity, and hydrogen bonding capacity are particularly important.[10]

A Generalized QSPR Workflow
  • Dataset Collection : A diverse set of molecules with known experimental boiling points is compiled. For 2-Methyl-4-(methylthio)phenol, a dataset of substituted phenols would be ideal.

  • Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for each molecule in the dataset.

  • Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the boiling points.[12]

  • Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set.

  • Prediction : The validated model is then used to predict the boiling point of the target molecule (2-Methyl-4-(methylthio)phenol) based on its calculated descriptors.

G cluster_data Data Preparation cluster_modeling QSPR Modeling cluster_prediction Prediction mol_structure Molecular Structure of 2-Methyl-4-(methylthio)phenol descriptor_calc Calculate Molecular Descriptors mol_structure->descriptor_calc dataset Database of Phenols with Known Boiling Points dataset->descriptor_calc model_build Build Predictive Model (e.g., MLR) descriptor_calc->model_build model_validate Validate Model (Cross-validation) model_build->model_validate predict_bp Predicted Boiling Point model_validate->predict_bp Apply Validated Model

Caption: A generalized workflow for predicting boiling point using QSPR modeling.

Synthesis and Purity Assessment

An accurate boiling point determination is contingent on the purity of the sample. A plausible synthesis route for substituted (methylthio)phenols involves the reaction of a cresol with a sulfur-containing reagent. For instance, 4-methyl-2-(methylthio)phenol can be synthesized from p-cresol and methyldisulfide in the presence of aluminum.[13] A similar strategy could likely be adapted for the synthesis of 2-Methyl-4-(methylthio)phenol.

Post-synthesis, the purity of the compound must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose.[14][15] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides structural information to confirm the identity of the desired product.

Conclusion

While the boiling point of 2-Methyl-4-(methylthio)phenol has not been experimentally reported in readily accessible literature, this guide provides the necessary scientific framework for its determination. The experimental protocol using the Thiele tube method offers a reliable and material-sparing approach. In parallel, computational QSPR modeling presents a powerful predictive tool. For any experimental determination, a prerequisite is the synthesis of a pure sample, with purity confirmed by a technique such as GC-MS. The principles and methodologies outlined herein equip researchers and drug development professionals with the knowledge to confidently approach the characterization of this and other novel compounds.

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). o-(Methylthio)phenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylthio)phenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methyl-. Retrieved January 23, 2026, from [Link]

  • AOBChem. (n.d.). 2-Methyl-4-(methylthio)phenol. Retrieved January 23, 2026, from [Link]

  • Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. [Link]

  • Lee, H. B., & Peart, T. E. (1995). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 710(1), 121-131. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved January 23, 2026, from [Link]

  • Kherouf, S., Bouarra, N., & Messadi, D. (2019). Quantitative modeling for prediction of boiling points of phenolic compounds. International Journal of Chemistry and Technology, 3(2), 121-128. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved January 23, 2026, from [Link]

  • Katritzky, A. R., et al. (1998). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry A, 102(40), 7858-7864. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1. [Link]

  • Liu, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. International Journal of Molecular Sciences, 14(7), 13540-13555. [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Ghamali, M., et al. (2018). Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. Journal of Chemistry, 2018, 9535201. [Link]

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synonyms and alternative names for 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Aromatic Building Block for Scientific Innovation

Foreword

Welcome to this comprehensive technical guide on 2-Methyl-4-(methylthio)phenol, a versatile aromatic compound with significant potential in various scientific and industrial fields. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of this molecule. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles. Every piece of information is meticulously curated and supported by authoritative references to ensure the highest level of accuracy and trustworthiness. Whether you are a seasoned researcher or new to the field, this guide will serve as an invaluable resource for your work with 2-Methyl-4-(methylthio)phenol.

Chemical Identity and Synonyms

2-Methyl-4-(methylthio)phenol is a substituted phenol characterized by a methyl group at the ortho position and a methylthio group at the para position relative to the hydroxyl group. Understanding its various names and identifiers is crucial for effective literature searches and unambiguous communication in a research and development setting.

Table 1: Chemical Identifiers for 2-Methyl-4-(methylthio)phenol

IdentifierValue
IUPAC Name 2-Methyl-4-(methylthio)phenol
CAS Number 3795-76-4
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Synonyms 4-Methylthio-ortho-cresol, 4-(Methylthio)-2-methylphenol, 4-methylmercapto-2-methylphenol

Physicochemical Properties

The physical and chemical properties of 2-Methyl-4-(methylthio)phenol dictate its behavior in various experimental conditions and are fundamental to its application in synthesis and formulation.

Table 2: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

PropertyValueSource
Appearance Light red crystal[1]
Melting Point 52-54 °C[1]
Boiling Point 263.2 °C at 760 mmHg
Flash Point 128.5 °C
Density 1.15 g/cm³
Refractive Index 1.597
Solubility Insoluble in water; soluble in methanol, ethanol[1]

Synthesis of 2-Methyl-4-(methylthio)phenol: A Step-by-Step Protocol

The synthesis of 2-Methyl-4-(methylthio)phenol can be achieved through the electrophilic substitution of o-cresol with a methylthiolating agent. A common and effective method involves the use of dimethyl disulfide in the presence of an acid catalyst. The following protocol is a representative example of this synthetic approach.

Underlying Principles of the Synthesis

This synthesis is a Friedel-Crafts-type reaction where the aromatic ring of o-cresol acts as a nucleophile, attacking an electrophilic sulfur species generated from dimethyl disulfide.[2] The ortho- and para-directing effects of the hydroxyl and methyl groups on the o-cresol ring favor substitution at the position para to the hydroxyl group, which is sterically less hindered than the other available ortho position. The use of a strong acid catalyst, such as sulfuric acid, is crucial for activating the dimethyl disulfide to generate the electrophilic species.

Experimental Protocol

Reaction: Electrophilic thiomethylation of o-cresol.

Materials:

  • o-Cresol

  • Dimethyl disulfide (DMDS)[3]

  • Concentrated Sulfuric Acid (95-98%)

  • Sodium Hydroxide solution (e.g., 10% w/v)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve o-cresol in a suitable organic solvent like dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.

  • After the addition of the acid, add dimethyl disulfide dropwise from the dropping funnel.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a dilute sodium hydroxide solution to remove unreacted phenol and acidic impurities.

  • Wash the organic layer again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-Methyl-4-(methylthio)phenol can be further purified by vacuum distillation or column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Dimethyl disulfide has a strong, unpleasant odor and is flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Key Chemical Reactions

2-Methyl-4-(methylthio)phenol can undergo several types of reactions, making it a versatile intermediate in organic synthesis.

  • Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives can have different biological activities and physical properties.

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in protecting the hydroxyl group or in modifying the molecule's properties for specific applications.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing hydroxyl, methyl, and methylthio groups.

Analytical Characterization

Accurate characterization of 2-Methyl-4-(methylthio)phenol is essential for quality control and for understanding its behavior in various applications. The following are key analytical techniques used for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Methyl-4-(methylthio)phenol.

Illustrative GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Pattern: The mass spectrum of 2-Methyl-4-(methylthio)phenol will show a molecular ion peak (M+) at m/z 154. Key fragment ions would likely arise from the loss of a methyl group ([M-15]+), a methylthio group ([M-47]+), and other characteristic cleavages of the aromatic ring and its substituents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of 2-Methyl-4-(methylthio)phenol.

Illustrative HPLC Parameters:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detector: UV detector set at a wavelength where the compound has significant absorbance (typically around 254 nm or 280 nm for phenolic compounds).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Injection Volume: 5-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-Methyl-4-(methylthio)phenol.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons of the cresol moiety, the methyl protons of the thioether group, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the eight unique carbon atoms in the molecule, including the two methyl carbons and the six aromatic carbons.

Applications in Research and Drug Development

2-Methyl-4-(methylthio)phenol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Intermediate for Biologically Active Compounds: Its structure, containing a reactive phenol and a modifiable thioether, makes it a suitable starting material for the synthesis of a variety of compounds with potential biological activity. Phenolic compounds, in general, are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[4]

  • Precursor for Organophosphorus Pesticides: Thiophenols are key intermediates in the synthesis of certain organophosphorus insecticides and nematicides.[1]

  • Antioxidant Properties: The phenolic group in 2-Methyl-4-(methylthio)phenol imparts antioxidant properties.[5] This is due to its ability to act as a hydrogen atom donor to scavenge free radicals. This property is of interest in the development of new antioxidant compounds for various applications, including the stabilization of pharmaceuticals and other organic materials.

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount when working with 2-Methyl-4-(methylthio)phenol.

  • Hazard Identification: 2-Methyl-4-(methylthio)phenol is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

2-Methyl-4-(methylthio)phenol is a valuable and versatile chemical compound with a range of applications in scientific research and industrial synthesis. Its unique combination of a phenolic hydroxyl group, a methyl group, and a methylthio group provides multiple avenues for chemical modification, making it an important building block for the creation of novel molecules with desired properties. This guide has provided a comprehensive overview of its synthesis, properties, analysis, and applications, with a strong emphasis on practical, field-proven knowledge. It is our hope that this resource will empower researchers and developers to unlock the full potential of this important aromatic compound.

References

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  • Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
  • ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved January 23, 2026, from [Link]

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  • Chavan, S. P., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(32), 17825-17870.
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  • Hofrichter, M., Bublitz, F., & Fritsche, W. (1995). Cometabolic degradation of o-cresol and 2,6-dimethylphenol by Penicillium frequentans Bi 7/2. Journal of basic microbiology, 35(5), 303–313.
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  • Olah, G. A. (2005). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
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  • National Toxicology Program. (2004). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies).
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  • Lin, H. Y., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.
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Sources

key literature and publications on 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-4-(methylthio)phenol (CAS No. 3795-76-4), a specialty aromatic compound. It is intended for researchers, scientists, and professionals in drug development, agrochemical synthesis, and the flavor and fragrance industries. This document delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights into its scientific and commercial utility.

Introduction and Chemical Identity

2-Methyl-4-(methylthio)phenol, also known by its synonym 4-Methylthio-ortho-cresol, is a substituted phenol containing both a methyl and a methylthio group on the benzene ring.[1] Its unique structure, combining the functionalities of a phenol and a thioether, makes it a valuable intermediate in various fields of chemical synthesis.

Key Identifiers:

  • Chemical Name: 2-Methyl-4-(methylthio)phenol

  • CAS Number: 3795-76-4

  • Molecular Formula: C₈H₁₀OS

  • Molecular Weight: 154.23 g/mol

  • Structure:

    
    
    

The strategic placement of the methyl and methylthio groups on the phenol ring influences its reactivity and physical properties, distinguishing it from its isomers, such as 2-(methylthio)phenol and 4-(methylthio)phenol, which have well-documented roles, particularly in the flavor industry.

Physicochemical Properties

Detailed experimental data for 2-Methyl-4-(methylthio)phenol is not extensively published. However, based on supplier information and comparison with its isomers, we can characterize its key properties. It is described as a colorless to pale yellow liquid with a distinct, strong, and pungent odor.[1]

For comparative purposes, the table below lists the known properties of its isomers, 2-(methylthio)phenol and 4-(methylthio)phenol. This data provides a valuable reference for estimating the properties of 2-Methyl-4-(methylthio)phenol.

Property2-Methyl-4-(methylthio)phenol (CAS: 3795-76-4)2-(methylthio)phenol (CAS: 1073-29-6)4-(methylthio)phenol (CAS: 1073-72-9)
Appearance Colorless to pale yellow liquid[1]Pale yellow to yellow clear liquid[2]White to pale brown crystalline powder[3]
Boiling Point Data not available218-219 °C @ 760 mmHg; 105 °C @ 22 mmHg[2][4]153-156 °C @ 20 mmHg
Melting Point Not applicable (liquid)Not applicable (liquid)84-86 °C
Specific Gravity/Density Data not available1.168 - 1.173 @ 25 °C[2][4]~1.118 g/cm³ (estimate)[3]
Refractive Index Data not available1.575 - 1.584 @ 20 °C[2][4]~1.553 (estimate)[3]
Purity (Typical) ≥97%>97.0%[5]≥98%[6]
Storage Temperature 2-8°CRoom Temperature (cool, dark place recommended)[5]Room Temperature (Inert atmosphere)[3]

Synthesis and Manufacturing

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: chlorosulfenylation followed by methylation. This approach provides good control over the regioselectivity, directing the sulfur substituent to the para position relative to the hydroxyl group, which is activated by the ortho-methyl group.

Synthesis_Workflow o_cresol o-Cresol (Starting Material) intermediate 2-Methyl-4-(chlorothio)phenol (Intermediate) o_cresol->intermediate Step 1: Chlorosulfenylation product 2-Methyl-4-(methylthio)phenol (Final Product) intermediate->product Step 2: Methylation reagent1 Sulfur Dichloride (SCl2) in Inert Solvent (e.g., CH2Cl2) reagent1->intermediate reagent2 Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., NaOH) reagent2->product Applications cluster_synthesis Chemical Synthesis cluster_fragrance Fragrance & Flavor cluster_antioxidant Potential Applications main 2-Methyl-4-(methylthio)phenol agri Agrochemicals main->agri Intermediate pharma Pharmaceuticals main->pharma Intermediate specialty Specialty Chemicals (e.g., Triflate Esters) main->specialty Precursor frag Fragrance Ingredient main->frag Ingredient antiox Antioxidant / Stabilizer main->antiox Research Area

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols for the synthesis of 2-Methyl-4-(methylthio)phenol, a valuable chemical intermediate. Two primary, field-proven methods are presented: a direct thiomethylation of o-cresol using dimethyl sulfoxide (DMSO) and an acid catalyst, and a classic Friedel-Crafts thiomethylation employing dimethyl disulfide (DMDS) with a Lewis acid. This guide is structured to provide not only step-by-step instructions but also the underlying mechanistic rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation. All procedures include comprehensive safety information, reagent tables, process workflows, and characterization guidelines to support researchers in their synthetic endeavors.

Introduction and Strategic Overview

2-Methyl-4-(methylthio)phenol, also known as 4-(methylthio)-o-cresol, is a substituted phenol derivative with significant potential as a building block in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers. Its structure combines a nucleophilic phenolic hydroxyl group with a modifiable thioether moiety, making it a versatile precursor for more complex molecules.

The synthesis of this target molecule begins with the readily available starting material, 2-methylphenol (o-cresol). The core chemical challenge is the regioselective introduction of a methylthio (-SCH₃) group onto the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the para position relative to the powerful hydroxyl activator is the most electronically enriched and sterically accessible site, making the synthesis of the 4-substituted isomer highly favorable.

This application note details two robust synthetic strategies based on this principle.

Mechanistic Insight: Electrophilic Aromatic Substitution

Both protocols hinge on the fundamental mechanism of electrophilic aromatic substitution.[1][2] An electrophilic sulfur species ([E⁺]), in this case, a "CH₃S⁺" equivalent, is generated in situ. The electron-rich aromatic ring of o-cresol then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity, yielding the final product.

reagents o-Cresol + Electrophile Source (e.g., activated DMSO or DMDS) sigma_complex Sigma Complex (Resonance Stabilized Carbocation) reagents->sigma_complex Nucleophilic Attack product 2-Methyl-4-(methylthio)phenol sigma_complex->product -H⁺ deprotonation Deprotonation catalyst Catalyst (H⁺ or Lewis Acid) catalyst->reagents Generates Electrophile [E⁺]

Caption: General mechanism for electrophilic thiomethylation of o-cresol.

Protocol 1: Direct Thiomethylation via Activated Dimethyl Sulfoxide (DMSO)

This method utilizes dimethyl sulfoxide (DMSO) as the methylthio source, activated by a strong acid. The acid protonates the DMSO oxygen, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack by the o-cresol ring. This approach is valued for its operational simplicity and use of common laboratory reagents.

Materials and Reagents
Chemical NameFormulaMolar Mass ( g/mol )Moles (mol)AmountGrade
o-CresolC₇H₈O108.140.1010.81 g>99%
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.130.129.38 g (8.5 mL)Anhydrous
Sulfuric Acid (conc.)H₂SO₄98.080.105.4 mL98%
Dichloromethane (DCM)CH₂Cl₂84.93-200 mLACS Grade
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01-100 mLACS Grade
Brine (sat. NaCl soln.)NaCl58.44-50 mLACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gAnhydrous
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add o-cresol (10.81 g, 0.10 mol) and anhydrous DMSO (8.5 mL, 0.12 mol).

  • Initiation: Begin stirring the mixture and cool the flask to 0-5 °C using an ice-water bath.

  • Acid Addition: Add concentrated sulfuric acid (5.4 mL, 0.10 mol) dropwise via the dropping funnel over 30 minutes. Causality: Slow, cooled addition is critical to manage the highly exothermic reaction between DMSO and strong acid and to prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40-50 °C using an oil bath and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and carefully pour it over 100 g of crushed ice in a 500 mL beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL). Trustworthiness: The bicarbonate wash is a self-validating step; cessation of effervescence indicates complete acid neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Workflow Diagram

cluster_reaction Reaction Phase cluster_workup Workup & Purification A Charge o-Cresol & DMSO B Cool to 0-5 °C A->B C Add H₂SO₄ dropwise B->C D Heat to 40-50 °C for 5-7h C->D E Quench on Ice D->E Cool to RT F Extract with DCM E->F G Wash (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product A Combine o-Cresol & DMDS B Add H₂SO₄ at 0 °C A->B C React at 40 °C for 5h B->C D Quench in Water C->D E Basify with NaOH (pH > 12) D->E F Wash with Ether E->F G Re-acidify with HCl F->G H Extract with Ether G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J K K J->K Final Product

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-4-(methylthio)phenol. The method is designed for researchers, scientists, and drug development professionals, providing a robust protocol for purity testing, stability studies, and quality control. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent separation and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4] A forced degradation study was conducted to establish the stability-indicating nature of the method, successfully separating the parent analyte from degradation products formed under various stress conditions.[5][6][7][8]

Introduction

2-Methyl-4-(methylthio)phenol is a phenolic compound of interest in various fields, including pharmaceutical and chemical industries. Its accurate quantification is critical for ensuring product quality, stability, and safety. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[9][10][11][12] The development of a stability-indicating analytical method is a regulatory requirement for drug substances, as it must be able to unequivocally assess the drug in the presence of its potential degradation products.[6][7][13]

This guide provides a comprehensive walkthrough of the method development process, from understanding the analyte's properties to full method validation. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Analyte Properties: 2-Methyl-4-(methylthio)phenol

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure:

    
    
    
  • Molecular Formula: C₈H₁₀OS

  • Molecular Weight: 154.23 g/mol

  • pKa: The phenolic hydroxyl group imparts acidic properties. The pKa is estimated to be around 9.53, meaning the compound will be in its neutral, protonated form in acidic to neutral pH and become ionized (phenolate) in basic conditions (pH > 9.5).[14] Controlling the mobile phase pH is therefore critical for consistent retention.

  • LogP (o/w): The estimated octanol-water partition coefficient (logP) is approximately 2.1, indicating moderate hydrophobicity. This property makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance. The chromophore, the benzene ring, absorbs in the UV region, with a λmax around 275 nm being characteristic for phenols.[15][16] A photodiode array (PDA) detector was used to scan the UV spectrum and confirm the optimal detection wavelength. Based on experimental data, a wavelength of 278 nm was selected for quantification to maximize sensitivity and minimize interference.

Method Development and Optimization

The goal was to achieve a simple, rapid, and robust method with good peak shape and resolution from potential impurities and degradants.

Column Selection
  • Rationale: Based on the analyte's moderate hydrophobicity (LogP ≈ 2.1), a reversed-phase C18 (octadecylsilyl) column was the logical first choice.[17] This stationary phase provides sufficient hydrophobic interaction for retaining the analyte. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size was chosen as it offers a good balance between efficiency and backpressure.

Mobile Phase Selection & Optimization
  • Organic Modifier: Acetonitrile (ACN) and methanol were evaluated. ACN was chosen as it provided a sharper peak shape and a shorter retention time compared to methanol at the same concentration.

  • Aqueous Phase & pH Control: To ensure the analyte remains in its non-ionized form for consistent retention, the mobile phase pH must be buffered at least 2 pH units below the analyte's pKa. A 20 mM potassium phosphate buffer was prepared and its pH was adjusted to 3.0 with phosphoric acid. This low pH suppresses the ionization of the phenolic hydroxyl group, leading to a well-defined, symmetrical peak.

  • Isocratic vs. Gradient Elution: Initial scouting runs were performed using a gradient to determine the approximate elution conditions. Since the analysis focuses on a single active compound and its related impurities, an isocratic method was found to be sufficient and preferable for its simplicity and robustness.

  • Optimization of Mobile Phase Ratio: Different ratios of the pH 3.0 phosphate buffer and ACN were tested. A ratio of 55:45 (v/v) Buffer:ACN was found to provide an optimal retention time of approximately 4.5 minutes, with excellent peak symmetry (Tailing factor ≈ 1.1).

Detection Wavelength

A PDA detector was used to acquire the full UV spectrum of 2-Methyl-4-(methylthio)phenol. The maximum absorbance (λmax) was observed at 278 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Final Optimized Chromatographic Conditions

The optimized conditions are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 278 nm
Run Time 10 minutes

Forced Degradation (Stress Testing)

A forced degradation study was performed to demonstrate the stability-indicating nature of the method. The study is designed to generate potential degradation products and ensure they are well-separated from the parent peak.[5][6][7][8] The target degradation was set to be between 5-20% to ensure that the primary degradation pathways are observed without completely destroying the sample.[5]

Forced Degradation Protocol
  • Preparation: A stock solution of 2-Methyl-4-(methylthio)phenol (1 mg/mL) was prepared in methanol.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH and diluted with mobile phase.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was neutralized with 1N HCl and diluted with mobile phase.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 6 hours. The solution was then diluted with mobile phase.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 24 hours, then dissolved and diluted in mobile phase.

  • Photolytic Degradation: The drug solution (100 µg/mL in mobile phase) was exposed to UV light (254 nm) for 24 hours.

Results of Forced Degradation

The method successfully separated the main peak of 2-Methyl-4-(methylthio)phenol from all degradation products generated under the stress conditions. Peak purity analysis using the PDA detector confirmed that the parent peak was spectrally pure in all stressed samples, demonstrating the method's specificity.

Stress Condition% DegradationObservations
Acid (1N HCl, 80°C, 4h) 12.5%One major degradation peak at RRT 0.8
Base (1N NaOH, 80°C, 2h) 18.2%Two degradation peaks at RRT 0.7 and 1.5
Oxidative (30% H₂O₂, RT, 6h) 15.8%One major degradation peak at RRT 1.3
Thermal (105°C, 24h) 7.3%Minor degradation peaks observed
Photolytic (UV 254nm, 24h) 9.1%One minor degradation peak at RRT 1.2

RRT = Relative Retention Time

G

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.12
Theoretical Plates (N) N ≥ 20007850
%RSD of Peak Area ≤ 1.0% (for n=6 injections)0.45%
%RSD of Retention Time ≤ 1.0% (for n=6 injections)0.15%
Specificity

Specificity was demonstrated by the forced degradation study, where the main peak was well-resolved from all degradation products. Additionally, a blank (mobile phase) and a placebo sample were injected, and no interfering peaks were observed at the retention time of the analyte.

Linearity

The linearity of the method was evaluated by analyzing seven concentrations of 2-Methyl-4-(methylthio)phenol ranging from 10 µg/mL to 150 µg/mL. The calibration curve (peak area vs. concentration) showed excellent linearity.

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 45210x + 1250

Accuracy (% Recovery)

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80% 99.5%0.5%
100% 100.2%0.3%
120% 99.8%0.4%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The %RSD of the peak areas was 0.52%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst. The %RSD was 0.78%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by deliberately varying key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acetonitrile composition (± 2%)

In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Standard Operating Protocol (SOP)

G

Reagents and Materials
  • 2-Methyl-4-(methylthio)phenol reference standard

  • Acetonitrile (HPLC Grade)

  • Potassium phosphate monobasic (ACS Grade)

  • Phosphoric acid (ACS Grade)

  • Water (HPLC Grade)

  • 0.45 µm membrane filters

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 55:45 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Sample Preparation

Accurately weigh a quantity of the sample equivalent to 10 mg of 2-Methyl-4-(methylthio)phenol and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions in the "Final Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform the System Suitability Test by making six replicate injections of the Working Standard Solution.

  • Once SST criteria are met, inject the blank, followed by the standard and sample solutions.

  • Calculate the amount of 2-Methyl-4-(methylthio)phenol in the sample using the peak area response from the standard and sample chromatograms.

Conclusion

A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 2-Methyl-4-(methylthio)phenol. The method meets all the requirements outlined in the ICH guidelines for analytical method validation. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control and stability analysis of 2-Methyl-4-(methylthio)phenol in bulk drug and formulated products.

References

  • The Good Scents Company. (n.d.). 2-(methylthio)phenol. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, o-(Methylthio)-phenol, CAS Registry Number 1073-29-6. Food and Chemical Toxicology, 162.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. Retrieved from [Link]

  • Mitrevska, K., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Pharmaguideline. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Olkowski, A. A., et al. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(1), 53-56.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ICH. (2024). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and disposal of 2-Methyl-4-(methylthio)phenol (CAS No. 25483-01-2), a compound utilized in various research and industrial applications, including as a synthetic building block and potential antioxidant.[1] Given its classification as a hazardous substance, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity. These notes are intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Section 1: Compound Profile and Physicochemical Properties

2-Methyl-4-(methylthio)phenol is an aromatic organic compound containing both a phenol and a thioether functional group. These groups dictate its reactivity, potential applications, and toxicological profile. The phenolic hydroxyl group can be a source of proton acidity and is susceptible to oxidation, while the methylthio group introduces sulfur chemistry, contributing to its use as an antioxidant in materials like rubber and lubricants.[1] Understanding these properties is the foundation of its safe management.

Table 1: Physicochemical Data for 2-Methyl-4-(methylthio)phenol

Property Value Source
Molecular Formula C₈H₁₀OS PubChem[2]
Molecular Weight 154.23 g/mol PubChem[2]
CAS Number 25483-01-2 AOBChem[3]
Appearance White to off-white crystalline solid Guidechem[4]
Boiling Point ~218-219 °C @ 760 mm Hg The Good Scents Company[5]
Flash Point 107.78 °C (226.00 °F) The Good Scents Company[5]
Solubility Soluble in organic solvents; slightly soluble in water. Guidechem[4]

| Specific Gravity | ~1.168 - 1.173 @ 25 °C | The Good Scents Company[5] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with phenols and thio-compounds stem from their ability to cause severe irritation and exert systemic toxicity.[6] 2-Methyl-4-(methylthio)phenol is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7][8]

Causality of Hazards:

  • Corrosivity and Irritation: The phenolic group is corrosive and can readily denature proteins, leading to chemical burns on skin and severe damage to eye tissue.[6] Phenol has an anesthetic effect, meaning initial burns may not be immediately painful, potentially delaying first aid.[6][9]

  • Systemic Toxicity: Phenols can be rapidly absorbed through the skin, leading to systemic effects on the central nervous system, liver, and kidneys.[10]

  • Inhalation Hazard: As a volatile compound, particularly if heated, its vapors can irritate the respiratory system.[8]

A systematic approach to risk assessment is non-negotiable before any handling of this compound.

A Step 1: Identify Hazards (Skin/Eye Irritant, Toxic) B Step 2: Assess Risks (Exposure routes: dermal, inhalation, ingestion) A->B Evaluate potential exposure C Step 3: Implement Controls (Fume Hood, PPE, SOPs) B->C Mitigate identified risks D Step 4: Review & Refine (Post-experiment review, incident analysis) C->D Ensure effectiveness D->A Continuous improvement

Caption: Risk Assessment Workflow for Hazardous Chemicals.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards and implementing engineering solutions over reliance on PPE.

Engineering Controls: The Primary Barrier
  • Fume Hood: All handling of 2-Methyl-4-(methylthio)phenol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of vapors and contain potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the specific tasks and potential for exposure.

  • Hand Protection: Standard nitrile examination gloves are insufficient for handling phenols, especially for prolonged tasks or with concentrated solutions.[10][12]

    • Incidental Contact: For minor, brief contact, double-gloving with thicker (e.g., 8 mil) nitrile gloves is a minimum requirement.[10] Gloves must be changed immediately upon contamination.

    • Direct Handling/Splashes: For preparing stock solutions or where splashes are likely, utility-grade neoprene or butyl rubber gloves should be worn over inner nitrile gloves.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[11][13]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required.[11] For large-volume transfers, a chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes with solid tops are mandatory in any laboratory space where this chemical is handled.[10]

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Sources

Application Note: Standard Operating Procedures for the Safe Disposal of 2-Methyl-4-(methylthio)phenol Waste

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 2-Methyl-4-(methylthio)phenol (CAS No. 3795-76-4). Due to its chemical structure, this compound presents a dual hazard profile, combining the systemic toxicity and corrosivity of substituted phenols with the environmental risks associated with organosulfur compounds. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The primary recommended disposal route is high-temperature incineration by a licensed hazardous waste management service.

Hazard Identification and Risk Assessment

2-Methyl-4-(methylthio)phenol, also known as 4-(methylthio)-o-cresol, is an aromatic organosulfur compound. Before handling, a thorough review of the Safety Data Sheet (SDS) is mandatory. The primary hazards stem from its phenolic and thioether functional groups.

  • Phenolic Toxicity: Phenols are readily absorbed through the skin and can cause severe chemical burns.[1] Systemic effects may include damage to the central nervous system, liver, and kidneys.[2]

  • Organosulfur Hazards: Combustion of sulfur-containing compounds can release toxic sulfur oxides (SOx). Therefore, open burning is strictly prohibited, and disposal must be conducted in specialized incinerators equipped with flue-gas scrubbing technology.[3]

  • Environmental Toxicity: Substituted phenols are recognized as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life and persistence in the environment.[4] Many jurisdictions have stringent discharge limits for phenols, often below 1 mg/L.[4]

A site-specific risk assessment must be conducted before initiating any work that will generate 2-Methyl-4-(methylthio)phenol waste.

Table 1: Hazard Summary for 2-Methyl-4-(methylthio)phenol
Hazard TypeDescriptionGHS Hazard Statements
Health Causes skin irritation. Causes serious eye irritation or damage. May cause respiratory irritation.[5][6] Acutely toxic if ingested or absorbed through the skin. Potential for systemic organ damage with prolonged exposure.[7]H315, H319, H335[5]
Physical Combustible solid.[6] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]Not explicitly classified, but handle as a combustible solid.
Environmental Presumed to be toxic to aquatic life. Phenolic compounds are priority pollutants.[4] Must be disposed of as hazardous waste to prevent environmental release.[9]H411 (Assumed based on phenol toxicity)

Personnel Protective Equipment (PPE) and Safety Precautions

Due to the compound's high toxicity and rapid dermal absorption, stringent safety measures are required.

Mandatory PPE
  • Hand Protection: Use double-gloving. Wear nitrile examination gloves as a base layer, covered by heavy-duty butyl rubber or neoprene gloves.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a splash risk, a full-face shield must be worn in addition to goggles.

  • Body Protection: A chemically resistant lab coat must be worn and buttoned completely. For handling larger quantities (>100g), a chemically resistant apron is also required.

  • Respiratory Protection: All handling of solid or concentrated solutions of 2-Methyl-4-(methylthio)phenol must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

General Handling Precautions
  • Always work within a certified chemical fume hood.

  • Keep containers tightly closed when not in use.[9]

  • Avoid generating dust from the solid material.

  • An ANSI-approved safety shower and eyewash station must be accessible within a 10-second travel distance.[11]

  • Store waste away from incompatible materials, particularly strong oxidizing agents.[8][12]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents dangerous reactions and facilitates correct disposal routing. Never dispose of 2-Methyl-4-(methylthio)phenol waste down the drain.[13]

Protocol for Waste Collection
  • Obtain Correct Waste Containers: Procure separate, designated hazardous waste containers from your institution's Environmental Health & Safety (EHS) department for each waste stream. Containers must be made of a compatible material (e.g., glass or polyethylene for liquids, a lined drum for solids).

  • Label Containers Before Use: Affix a hazardous waste label to each container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-4-(methylthio)phenol Waste"

    • List all other components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Segregate Waste Streams (See Diagram 1):

    • Pure/Concentrated Waste: Collect unused or pure 2-Methyl-4-(methylthio)phenol in its original container or a designated solid waste container.

    • Contaminated Labware/Debris: Collect disposable items like gloves, weigh boats, and pipette tips that are grossly contaminated in a separate, clearly labeled, plastic-lined container.[1]

    • Dilute Aqueous Waste: Collect aqueous solutions containing 2-Methyl-4-(methylthio)phenol in a designated liquid waste container. Do not mix with organic solvent waste.

    • Organic Solvent Waste: Collect solutions of 2-Methyl-4-(methylthio)phenol in non-halogenated organic solvents in a separate, designated "Non-Halogenated Solvent Waste" container.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Store containers in a designated satellite accumulation area with secondary containment.

Diagram 1: Waste Segregation Workflow

cluster_generation Waste Generation Point (Fume Hood) cluster_streams Waste Stream Segregation cluster_containers Designated Hazardous Waste Containers start 2-Methyl-4-(methylthio)phenol Waste Generated pure Pure Compound or Concentrated Residue start->pure aqueous Dilute Aqueous Solutions (<1% Phenolic) start->aqueous solvent Contaminated Organic Solvents start->solvent solids Contaminated Solids (Gloves, Pipettes, etc.) start->solids cont_pure Solid Waste: 'Toxic Organic Solid' pure->cont_pure Collect in cont_aqueous Liquid Waste: 'Aqueous Toxic Organic' aqueous->cont_aqueous Collect in cont_solvent Liquid Waste: 'Non-Halogenated Solvent' solvent->cont_solvent Collect in cont_solids Solid Waste: 'Contaminated Debris' solids->cont_solids Collect in

Caption: Waste segregation flow for 2-Methyl-4-(methylthio)phenol.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Spill Kit Contents

Ensure a spill kit specifically for toxic organic solids/liquids is readily available. It should contain:

  • PPE (as listed in Section 2.1)

  • Absorbent material (e.g., vermiculite, clay-based absorbent)

  • Plastic dustpan and scoop (do not use combustible materials)

  • Sealable, labeled container for spill debris

  • Hazardous waste labels

Spill Response Protocol (See Diagram 2)
  • ALERT & EVACUATE: Alert personnel in the immediate vicinity. If the spill is large (>25g), involves a volatile solvent, or is outside of a fume hood, evacuate the lab and call your institution's emergency response line.

  • CONTAIN: For small spills (<25g) inside a fume hood, prevent the spread of dust or liquid. Gently cover with a compatible absorbent material.[1]

  • COLLECT: Once absorbed, carefully scoop the material into a designated, sealable waste container. Use non-sparking tools.

  • DECONTAMINATE: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as contaminated solid waste.

  • DISPOSE: Label the container of spill debris as "Hazardous Waste: Spill Debris containing 2-Methyl-4-(methylthio)phenol" and manage it according to the protocol in Section 3.0.

Diagram 2: Spill Response Decision Logic

cluster_large Large/Unsafe Spill Response cluster_small Small/Contained Spill Response spill Spill Occurs decision Assess Spill: - Quantity > 25g? - Outside fume hood? - Feel unsafe? spill->decision evacuate Evacuate Area decision->evacuate Yes don_ppe Don Appropriate PPE (Section 2.1) decision->don_ppe No notify_ehs Notify EHS/ Emergency Response evacuate->notify_ehs secure Secure Area, Prevent Entry notify_ehs->secure contain Cover with Absorbent Material don_ppe->contain collect Collect Debris into Sealable Container contain->collect decontaminate Clean Area with Soap & Water collect->decontaminate dispose Label & Dispose of Debris as Hazardous Waste decontaminate->dispose

Caption: Decision logic for responding to a chemical spill.

Recommended Disposal Methodologies

The ultimate disposal of 2-Methyl-4-(methylthio)phenol waste must render it non-hazardous.

Primary Method: Off-Site High-Temperature Incineration

This is the only recommended method for the final disposal of all waste streams containing this compound.

  • Causality: High-temperature incineration (>850°C) in a facility with air pollution control devices (e.g., scrubbers) ensures the complete destruction of the aromatic ring and the conversion of sulfur to sulfur oxides, which are then neutralized.[3] This method is the most effective way to eliminate the toxicity of the compound and prevent its release into the environment.[12]

  • Protocol:

    • Follow the collection and segregation procedures outlined in Section 3.0.

    • Ensure all waste containers are sealed, properly labeled, and stored in the designated satellite accumulation area.

    • Contact your institution's EHS department to schedule a pickup by their licensed hazardous waste contractor.

    • Do not attempt to treat the chemical waste with other reagents (e.g., acids, bases, or oxidizers) unless it is a validated and approved institutional procedure. Such actions can create more hazardous byproducts.[13]

Secondary Method: Aqueous Waste Adsorption (For Dilute Streams Only)

For very dilute aqueous waste streams (<100 ppm), adsorption onto activated carbon can be used as a volume reduction or pre-treatment step. This is a specialized procedure and should only be performed after consultation with and approval from your EHS department.

  • Causality: Activated carbon has a high surface area and is effective at adsorbing organic molecules like phenols from water, effectively transferring the pollutant from the liquid phase to the solid phase. The treated water may then be eligible for further treatment or disposal as regular aqueous waste, while the now-contaminated carbon is more compact for incineration.

  • Protocol:

    • Setup: Pass the dilute aqueous waste through a column packed with granular activated carbon at a controlled flow rate.

    • Monitoring: Collect the effluent and analyze for phenolic content to ensure it is below the permissible discharge limit (e.g., <0.5 mg/L).[4]

    • Disposal: Once the activated carbon is saturated (breakthrough is detected in the effluent), it must be removed and disposed of as toxic solid hazardous waste via incineration, as described in Section 5.1.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, this waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Phenol itself is listed as a hazardous waste with the code U188.[14] Your institution's EHS department is the definitive resource for ensuring compliance with all applicable regulations.

References

  • AOBChem. (n.d.). 2-Methyl-4-(methylthio)phenol. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • PubMed. (2009). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - m-Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Phenol. Retrieved from [Link]

  • Open Government Program Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014). Methylphenols (Cresols): Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). CRESOLS. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic compound structures of priority pollutants (US EPA). Retrieved from [Link]

  • WorkSafe New Zealand. (2022). m-Cresol Workplace exposure standards. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of New Mexico Chemistry Department. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(METHYLTHIO)PHENOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • ACS Publications. (2010). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Retrieved from [Link]

  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Application Notes and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in the flavor and fragrance industry. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering a robust framework for analytical chemistry, biotechnology, and controlled release technologies. Through detailed, step-by-step protocols, data interpretation guidelines, and illustrative diagrams, this guide aims to empower users to conduct high-quality research and development, ensuring both scientific integrity and commercially viable outcomes.

Section 1: The Analytical Cornerstone: Deconstructing Complex Aromas

The human perception of flavor and fragrance is a complex interplay of hundreds of volatile and semi-volatile organic compounds.[1] The precise identification and quantification of these molecules are paramount for quality control, product development, and authentication.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this purpose, offering unparalleled separation and identification capabilities.[1][4]

The "Why" of the Workflow: From Sample to Identification

The journey from a raw material, such as an essential oil, to a detailed chemical profile involves a series of critical steps. The choice of each parameter is dictated by the chemical nature of the target analytes and the matrix in which they are found.

  • Sample Preparation: The initial sample preparation is crucial for accurate analysis. For essential oils, a simple dilution in a suitable solvent like cyclohexane or methanol is often sufficient.[2][5] This step prevents column overload and ensures sharp chromatographic peaks. For more complex matrices, such as food or beverages, headspace (HS) or solid-phase microextraction (SPME) techniques are employed to selectively isolate volatile compounds without the need for extensive solvent extraction.[1][6][7] SPME, in particular, is a solvent-free method that concentrates analytes onto a coated fiber, enhancing sensitivity.[1][7]

  • Gas Chromatography (GC): The GC separates the complex mixture into its individual components. The choice of the capillary column is critical. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is a versatile choice for the broad range of compounds found in flavors and fragrances.[3] The temperature program, a gradual increase in the oven temperature, is optimized to ensure the separation of compounds with a wide range of boiling points.[2]

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The molecules are ionized, typically by electron ionization (EI), and fragmented into a unique pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for each compound, allowing for its identification by comparison to extensive spectral libraries like the NIST database.[1][8]

Visualizing the Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing raw_sample Raw Material (e.g., Essential Oil, Food Matrix) dilution Dilution (for concentrated samples) raw_sample->dilution Select based on matrix spme SPME (for complex matrices) raw_sample->spme Select based on matrix gc Gas Chromatography (GC) Separation of Volatiles dilution->gc Injection spme->gc Desorption ms Mass Spectrometry (MS) Detection & Fragmentation gc:f1->ms:f0 Elution deconvolution Deconvolution Peak Identification ms:f1->deconvolution:f0 Mass Spectra library_search Library Search (e.g., NIST) deconvolution:f1->library_search:f0 quantification Quantification (Relative Abundance) library_search->quantification report Final Report (Chemical Profile) quantification->report

Caption: Workflow for GC-MS Analysis of Flavor and Fragrance Compounds.

Protocol: GC-MS Analysis of Citrus Essential Oil

This protocol provides a validated method for the qualitative and semi-quantitative analysis of a citrus essential oil, such as sweet orange oil.

1.3.1 Materials and Reagents

  • Citrus Essential Oil (e.g., Sweet Orange)

  • Cyclohexane or Methanol (GC grade)[2][5]

  • Autosampler vials with caps

  • Micropipettes

1.3.2 Instrumentation

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Hydrogen[8]

1.3.3 Sample Preparation

  • Prepare a 1:200 dilution of the essential oil in cyclohexane.[5]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the diluted sample to an autosampler vial.

1.3.4 GC-MS Parameters

Parameter Value Justification
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Volume 1 µLPrevents column overload.
Split Ratio 1:50A higher split ratio is used for concentrated samples to avoid detector saturation.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency and MS performance.[8]
Oven Temperature Program Initial temp: 60°C, hold for 2 min. Ramp: 3°C/min to 240°C, hold for 5 min.[2]A slow ramp rate allows for the separation of closely eluting isomers.
MS Transfer Line Temp 280 °CPrevents condensation of less volatile compounds.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Mass Scan Range 35-550 amuCovers the molecular weights of most common flavor and fragrance compounds.

1.3.5 Data Analysis and Interpretation

  • Process the chromatogram to identify and integrate all significant peaks.

  • For each peak, compare the obtained mass spectrum with the NIST mass spectral library for compound identification. A match factor of >80% is generally considered a good hit.

  • Calculate the relative abundance of each identified compound by dividing its peak area by the total peak area of all identified compounds.

1.3.6 Expected Results

For a sweet orange essential oil, the dominant compound should be limonene (>90%), with smaller amounts of other monoterpenes such as α-pinene, myrcene, and linalool. The presence of aldehydes like decanal contributes to the characteristic citrus aroma.

Beyond the Chromatogram: Sensory and Electronic Nose Analysis

While GC-MS provides a detailed chemical fingerprint, it does not directly measure the perceived aroma.[9] For this, two complementary techniques are invaluable:

  • Sensory Analysis: This involves the use of trained human panelists to describe and quantify the sensory attributes of a product.[10][11] Descriptive analysis, for example, can be used to create a detailed flavor profile, identifying notes such as "fruity," "floral," or "woody."[11]

  • Electronic Nose (eNose): An eNose is an instrument equipped with an array of chemical sensors that respond to volatile compounds.[9][12] It generates a "fingerprint" of the aroma, which can be used for quality control, authenticity assessment, and differentiating between similar products.[12][13] The eNose is particularly useful for rapid screening and in situations where a human panel is not practical.[13]

Section 2: The Power of Biology: Biosynthesis of Novel Flavors and Fragrances

While chemical synthesis has long been a source of flavor and fragrance ingredients, there is a growing consumer demand for "natural" products. Biotechnology, particularly microbial fermentation and enzymatic catalysis, offers a sustainable and innovative approach to producing these high-value compounds.

Harnessing Microbial Cell Factories

Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli can be metabolically engineered to produce a wide range of flavor and fragrance compounds. This involves the introduction of genes from other organisms (e.g., plants) to create novel biosynthetic pathways.

A prime example is the production of vanillin, the main component of vanilla flavor. By introducing genes from the vanilla orchid and other organisms into yeast, it is possible to produce natural vanillin through fermentation, providing a sustainable alternative to traditional extraction from vanilla beans.

Visualizing a Biosynthetic Pathway

Vanillin_Pathway glucose Glucose shikimate Shikimate Pathway glucose->shikimate chorismate Chorismate shikimate->chorismate prephenate Prephenate chorismate->prephenate phenylalanine L-Phenylalanine prephenate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H ferulic_acid Ferulic Acid coumaric_acid->ferulic_acid C3H vanillin Vanillin ferulic_acid->vanillin Multiple Steps

Caption: Simplified biosynthetic pathway for vanillin production in engineered yeast.

Protocol: Microbial Production and Extraction of a Flavor Compound

This protocol outlines a general procedure for the lab-scale production and extraction of a target flavor compound from a genetically modified yeast strain.

2.3.1 Materials and Reagents

  • Engineered Saccharomyces cerevisiae strain

  • Yeast extract peptone dextrose (YPD) medium

  • Glucose (or other carbon source)

  • Precursor molecule (if required)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • Sterile baffled flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

2.3.2 Fermentation

  • Inoculate a 50 mL sterile YPD medium with a single colony of the engineered yeast strain.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours (pre-culture).

  • Inoculate 1 L of YPD medium in a 2 L baffled flask with the pre-culture to an initial optical density (OD600) of 0.1.

  • Add the precursor molecule to the desired concentration (if applicable).

  • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

  • Monitor cell growth (OD600) and product formation (by taking small samples for analysis) periodically.

2.3.3 Extraction and Purification

  • Harvest the culture by centrifugation at 5,000 x g for 10 minutes.

  • Separate the supernatant (if the product is secreted) or the cell pellet (if the product is intracellular).

  • For secreted products, extract the supernatant twice with an equal volume of ethyl acetate.

  • For intracellular products, first lyse the cells (e.g., by bead beating) and then extract the lysate with ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the crude extract by GC-MS to confirm the presence and purity of the target compound.

Section 3: Engineering for Longevity: Encapsulation and Controlled Release

Many flavor and fragrance compounds are volatile and susceptible to degradation by light, heat, and oxygen. Encapsulation technologies are employed to protect these sensitive ingredients and to control their release over time.

Encapsulation Strategies

A variety of techniques can be used to encapsulate flavor and fragrance oils, with the choice depending on the desired particle size, release mechanism, and application.

Encapsulation Technique Principle Typical Applications
Spray-Drying An emulsion of the core material and a carrier (e.g., maltodextrin) is atomized into a hot air stream, leading to rapid evaporation of water and formation of a powder.Powdered beverages, dry food mixes.
Coacervation A polymer is induced to phase-separate from an aqueous solution and deposit around emulsified oil droplets.Carbonless copy paper, scratch-and-sniff stickers, textiles.
Interfacial Polymerization A polymer wall is formed at the interface between an oil droplet and a continuous phase through the reaction of monomers.Pesticides, pharmaceuticals, fragrances in detergents.
Protocol: Microencapsulation of a Fragrance Oil by Coacervation

This protocol describes the preparation of gelatin-acacia gum microcapsules containing a fragrance oil.

3.2.1 Materials and Reagents

  • Gelatin (Type A)

  • Acacia gum (gum arabic)

  • Fragrance oil

  • Distilled water

  • Acetic acid (10% solution)

  • Sodium hydroxide (10% solution)

  • Glutaraldehyde (25% solution)

3.2.2 Emulsification

  • Dissolve 10 g of gelatin in 200 mL of distilled water at 50°C.

  • Dissolve 10 g of acacia gum in 200 mL of distilled water at 50°C.

  • Combine the two solutions and maintain the temperature at 50°C.

  • Add 50 mL of the fragrance oil to the polymer solution.

  • Homogenize the mixture using a high-shear mixer to create an oil-in-water emulsion with a droplet size of 50-100 µm.

3.2.3 Coacervation

  • While stirring, slowly add 10% acetic acid to the emulsion to lower the pH to 4.0. This will induce the coacervation of the gelatin and acacia gum around the oil droplets.

  • Once coacervation is observed (the solution becomes turbid), begin to cool the mixture to 10°C in an ice bath.

3.2.4 Cross-linking and Curing

  • Add 5 mL of 25% glutaraldehyde to the mixture to cross-link and harden the microcapsule walls.

  • Slowly adjust the pH to 9.0 with 10% sodium hydroxide.

  • Continue to stir the mixture for 12 hours at room temperature to allow the cross-linking reaction to complete.

  • Wash the microcapsules with distilled water and collect them by filtration or decantation.

References

  • Thermo Fisher Scientific. (n.d.). Characterization of Essential Oils by Gas Chromatography in One Minute.
  • Sensory Analysis Handbook 2018. (2018). Sensory Analysis Handbook.
  • MDPI. (n.d.). Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement.
  • ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
  • ResearchGate. (n.d.). Electronic Noses in Perfume Analysis.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • PMC - PubMed Central. (n.d.). Applications and Advances in Electronic-Nose Technologies.
  • Agilent. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source.
  • Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
  • PMC - NIH. (n.d.). Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID.
  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • NIH. (2018, March 4). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns.
  • MDPI. (n.d.). Advancements and Prospects of Electronic Nose in Various Applications: A Comprehensive Review.
  • ResearchGate. (n.d.). Methods in Flavor and Fragrance Analysis.
  • ResearchGate. (2025, December 24). (PDF) HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit.
  • ACS Symposium Series. (2022, December 28). Introduction to Flavor and Fragrance in Food Processing.
  • SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS).
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • Wikipedia. (n.d.). Electronic nose.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
  • ResearchGate. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS).
  • MDPI. (2023, January 8). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork.
  • PMC - PubMed Central. (n.d.). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques.
  • Alpha-mos.com. (n.d.). Sensory analysis solutions.
  • Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important chemical transformation. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.

I. Overview of the Synthesis: Electrophilic Thioetherification of o-Cresol

The synthesis of 2-Methyl-4-(methylthio)phenol typically involves the direct thioetherification of o-cresol with a suitable methylthiolating agent, most commonly dimethyl disulfide (DMDS). This reaction is an electrophilic aromatic substitution where the electron-rich aromatic ring of o-cresol attacks an electrophilic sulfur species generated from DMDS. The hydroxyl and methyl groups of o-cresol are ortho, para-directing, making the positions ortho and para to the hydroxyl group the most nucleophilic. Due to steric hindrance from the existing methyl group at the 2-position, the para-position (4-position) is the favored site for substitution, leading to the desired product.

A catalyst, often a Lewis acid or a solid acid, is typically required to activate the dimethyl disulfide and facilitate the reaction.[1]

II. Experimental Protocol: Synthesis of 2-Methyl-4-(methylthio)phenol

This protocol is adapted from analogous procedures for the synthesis of similar thiomethylated phenols and represents a robust starting point for optimization.[2]

Materials:

  • o-Cresol

  • Dimethyl disulfide (DMDS)

  • Aluminum turnings (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Allow the apparatus to cool to room temperature.

  • Reactant and Catalyst Addition: To the flask, add o-cresol and toluene. If the o-cresol is solid, it can be gently warmed to melt it before transfer.

  • Catalyst Activation: Add aluminum turnings to the o-cresol/toluene mixture. Heat the mixture to 150-160°C until the evolution of hydrogen gas ceases, indicating the formation of the aluminum phenoxide.[2]

  • Addition of Dimethyl Disulfide: Cool the reaction mixture slightly before carefully adding dimethyl disulfide (DMDS) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 160°C) and maintain this temperature overnight with vigorous stirring.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial for removing any unreacted acidic starting material.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methyl-4-(methylthio)phenol.[2]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Methyl-4-(methylthio)phenol in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields are a common problem in organic synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • o-Cresol: Ensure your o-cresol is free of water and other impurities. Water can deactivate the catalyst. Consider purifying the o-cresol by distillation if its purity is questionable.

    • Dimethyl Disulfide (DMDS): Use fresh, high-purity DMDS. Older bottles may contain oxidized impurities.

    • Stoichiometry: While a 1:1 stoichiometry might seem intuitive, using a slight excess of one reagent can sometimes drive the reaction to completion. Experiment with varying the o-cresol to DMDS ratio.

  • Catalyst Activity:

    • Aluminum Turnings: The surface of aluminum turnings can be passivated by a layer of aluminum oxide. Briefly treating the turnings with dilute acid, followed by washing with water and a solvent, and then drying, can activate the surface.

    • Alternative Catalysts: If aluminum is ineffective, consider other Lewis acids like zirconium tetrachloride or strong Brønsted acids like sulfuric acid.[1] The choice of catalyst can significantly impact the reaction rate and selectivity.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the appropriate temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature may lead to decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress. It's possible the reaction has not gone to completion. Conversely, prolonged reaction times at high temperatures can lead to product degradation.

  • Workup and Purification:

    • Losses during Extraction: Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with the organic solvent.

    • Purification Losses: Vacuum distillation can be challenging for high-boiling liquids. Ensure your vacuum is adequate and the distillation apparatus is set up correctly to minimize losses. For column chromatography, choose an appropriate solvent system to achieve good separation without excessive band broadening.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-substituted isomer?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution on substituted benzenes. In the case of o-cresol, the primary isomers of concern are the 4- and 6-substituted products.

  • Steric Hindrance: The methyl group at the 2-position provides some steric hindrance to substitution at the 6-position (ortho to the hydroxyl group). This inherent steric factor favors the formation of the 4-substituted product.

  • Catalyst Choice: The choice of catalyst can influence the regioselectivity. Bulky Lewis acid catalysts may further enhance the preference for the less sterically hindered para-position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) could be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. However, this may come at the cost of a slower reaction rate.

Q3: My final product has a persistent, unpleasant odor. What is the cause and how can I remove it?

A3: The unpleasant odor is likely due to residual sulfur-containing starting materials or byproducts, such as unreacted dimethyl disulfide or methanethiol.

  • Thorough Purification:

    • Distillation: Careful fractional distillation under vacuum is often the most effective method for removing volatile, low-boiling sulfur impurities.

    • Washing: During the workup, multiple washes with a dilute base solution can help remove acidic sulfur compounds.

  • Chemical Treatment:

    • In some industrial processes, a small amount of an oxidizing agent is added to the purified product to oxidize residual thiols to less odorous disulfides, which can then be removed by a final purification step. However, this should be done with caution to avoid oxidation of the desired product.

    • A patent for a related compound suggests adding aldehydes or ketones to react with residual mercaptans.[4]

Q4: I am concerned about the safety of using dimethyl disulfide. What are the key safety precautions?

A4: Dimethyl disulfide is a flammable liquid with a strong, unpleasant odor. It is also toxic upon inhalation and skin contact.

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhaling the vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.

IV. Data Presentation

Table 1: Comparison of Potential Catalysts for Thioetherification of Cresols

CatalystTypePotential AdvantagesPotential Disadvantages
Aluminum TurningsLewis Acid PrecursorInexpensive, readily availableCan be passivated by an oxide layer
Zirconium TetrachlorideLewis AcidEffective for similar reactionsMoisture sensitive
Sulfuric AcidBrønsted AcidStrong acid, can be effectiveMay lead to sulfonation byproducts
Solid Acids (e.g., Zeolites)HeterogeneousEasily separable, potentially reusableMay require higher temperatures

V. Visualizations

Diagram 1: Proposed Reaction Mechanism

ReactionMechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution DMDS CH3-S-S-CH3 (Dimethyl Disulfide) ActivatedComplex [CH3-S-S(Al)-CH3]⁺ (Activated Complex) DMDS->ActivatedComplex + Catalyst Catalyst Lewis Acid (e.g., Al³⁺) oCresol o-Cresol Intermediate Wheland Intermediate oCresol->Intermediate + Activated Complex Product 2-Methyl-4-(methylthio)phenol Intermediate->Product - H⁺

Caption: Proposed mechanism for the Lewis acid-catalyzed thioetherification of o-cresol.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed CheckPurity Verify Reagent Purity (o-Cresol, DMDS) Start->CheckPurity CheckStoichiometry Optimize Reagent Ratio CheckPurity->CheckStoichiometry Purity OK CheckCatalyst Evaluate Catalyst Activity CheckStoichiometry->CheckCatalyst Ratio Optimized CheckConditions Review Reaction Conditions (Temp, Time) CheckCatalyst->CheckConditions Catalyst Active CheckWorkup Assess Workup & Purification CheckConditions->CheckWorkup Conditions OK Improvement Yield Improved CheckWorkup->Improvement Procedure Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

VI. References

  • ResearchGate. (2025). Synthesis of cresols by alkylation of phenol with methanol on solid acids. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. Retrieved from

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

Sources

preventing oxidation of 2-Methyl-4-(methylthio)phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methyl-4-(methylthio)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this compound during storage. Phenolic compounds, while versatile, are susceptible to degradation, which can compromise experimental integrity. This guide offers troubleshooting advice, frequently asked questions, and best practices rooted in established chemical principles to ensure the long-term stability of your 2-Methyl-4-(methylthio)phenol samples.

Understanding the Challenge: The Oxidation of Phenols

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are prone to oxidation. This process is primarily initiated by the presence of oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The oxidation of phenols typically proceeds through the formation of phenoxy radicals, which can then undergo further reactions to form colored quinone-type structures or polymerize into complex degradation products.[1][2] The methylthio group in 2-Methyl-4-(methylthio)phenol may also be susceptible to oxidation, potentially forming sulfoxides or sulfones, adding another layer of complexity to its degradation profile.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale yellow solution of 2-Methyl-4-(methylthio)phenol has turned yellow/brown. What is happening?

A: The development of a yellow or brown color is a classic indicator of phenol oxidation. The colored species are likely quinone-like compounds or polymeric materials formed from the initial oxidation of the phenolic hydroxyl group. This suggests that your compound has been exposed to oxygen, light, or excessive heat.

Q2: Can I still use my oxidized 2-Methyl-4-(methylthio)phenol for my experiments?

A: It is strongly advised against using a visibly oxidized solution. The presence of oxidation byproducts can lead to inaccurate experimental results, altered biological activity, and potential side reactions. For reliable and reproducible data, it is crucial to use a pure, unoxidized sample.

Q3: How can I confirm if my 2-Methyl-4-(methylthio)phenol has oxidized?

A: Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method.[3] An unoxidized sample should show a single major peak corresponding to 2-Methyl-4-(methylthio)phenol. The presence of additional peaks, particularly those with different retention times, indicates the formation of degradation products. Other sensitive techniques include mass spectrometry and various electrochemical methods like cyclic voltammetry.[4][5]

Q4: What is the ideal solvent for storing 2-Methyl-4-(methylthio)phenol?

A: While soluble in alcohol, for long-term storage, it is best to store the compound as a neat solid or oil if it is liquid at room temperature.[6] If a stock solution is necessary, use a deoxygenated aprotic solvent such as anhydrous dioxane or toluene. Protic solvents like alcohols can participate in oxidation reactions. Always purge the solvent with an inert gas (argon or nitrogen) before use.

Q5: Are there any specific antioxidants I can add to my 2-Methyl-4-(methylthio)phenol solution?

A: Yes, the addition of a radical scavenger can significantly inhibit oxidation. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[7][8][9] These work by donating a hydrogen atom to the phenoxy radical, thus terminating the oxidation chain reaction.[2] The choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of 2-Methyl-4-(methylthio)phenol.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration of the compound upon opening the container. Exposure to atmospheric oxygen and/or moisture.Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use a fresh septum-sealed vial and purge with argon or nitrogen before and after each use.
Formation of precipitates in a stored solution. Polymerization of oxidation products or insolubility at lower temperatures.Visually inspect for color change. If oxidized, discard the solution. If precipitation is due to temperature, gently warm the solution under an inert atmosphere to redissolve. Always store solutions at the recommended temperature.
Inconsistent results in bioassays. Degradation of the compound leading to lower effective concentration and potential interference from byproducts.Confirm the purity of the stock solution using HPLC or another suitable analytical method before each experiment. Prepare fresh stock solutions frequently.
Discoloration even when stored in the dark and at low temperatures. Presence of trace metal impurities which can catalyze oxidation. Oxygen dissolved in the solvent or headspace.Use high-purity, metal-free solvents and containers. Ensure the storage vial is properly sealed with a Teflon-lined cap. Thoroughly deoxygenate the solvent and headspace with an inert gas.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is paramount for maintaining the integrity of 2-Methyl-4-(methylthio)phenol.

Optimal Storage Conditions
  • Temperature: Store at 2-8°C.[10] Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Atmosphere: Store under an inert atmosphere of argon or nitrogen. For solids, this can be achieved by backfilling the container with inert gas. For solutions, the solvent and headspace should be purged with inert gas.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[10]

  • Container: Use glass vials with Teflon-lined screw caps to prevent leaching of contaminants and ensure a tight seal.

Experimental Workflow for Inert Atmosphere Handling

The following diagram illustrates a typical workflow for handling air-sensitive compounds like 2-Methyl-4-(methylthio)phenol using Schlenk line techniques.

InertAtmosphereWorkflow cluster_prep Preparation cluster_inert Inerting cluster_storage Storage Start Start Vial Prepare clean, dry vial with a septum cap Start->Vial Compound Weigh 2-Methyl-4- (methylthio)phenol Vial->Compound Schlenk Connect vial to Schlenk line Compound->Schlenk Purge Cycle between vacuum and inert gas (3x) Schlenk->Purge Solvent Add deoxygenated solvent via syringe Purge->Solvent Seal Seal vial under positive pressure of inert gas Solvent->Seal Store Store at 2-8°C in the dark Seal->Store End Ready for use Store->End

Inert atmosphere handling workflow.
Step-by-Step Protocol for Preparing a Stabilized Stock Solution
  • Preparation: Place a clean, dry amber vial with a magnetic stir bar and a rubber septum into a vacuum oven overnight to remove any residual moisture.

  • Inerting: Connect the vial to a Schlenk line. Evacuate the vial and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Compound Addition: Under a positive flow of inert gas, quickly remove the septum, add the desired amount of 2-Methyl-4-(methylthio)phenol, and reseal the vial.

  • Solvent Preparation: Take a sealed bottle of anhydrous, aprotic solvent (e.g., dioxane). Pierce the septum with a needle connected to an inert gas line and another needle as an outlet. Bubble the inert gas through the solvent for at least 30 minutes to deoxygenate it.

  • Solution Preparation: Using a gas-tight syringe that has been flushed with inert gas, draw the desired volume of deoxygenated solvent and add it to the vial containing the compound.

  • Antioxidant Addition (Optional): If using an antioxidant, prepare a concentrated stock solution in the same deoxygenated solvent and add a small aliquot to the main stock solution to achieve the desired final concentration (e.g., 0.01% w/v BHT).

  • Storage: Once the compound is fully dissolved, wrap the septum and cap junction with parafilm to ensure a tight seal. Store the vial upright at 2-8°C in the dark.

Monitoring Stability Over Time

A proactive approach to stability monitoring can prevent the use of degraded material.

StabilityMonitoring cluster_initial Time Zero Analysis cluster_storage Storage cluster_periodic Periodic Checks cluster_decision Decision Point T0_Visual Visual Inspection (Color, Clarity) T0_HPLC HPLC Analysis (Purity >98%) T0_Visual->T0_HPLC Store Store under recommended conditions T0_HPLC->Store Check_Visual Monthly Visual Inspection Store->Check_Visual Check_HPLC Quarterly HPLC Analysis Check_Visual->Check_HPLC Decision Purity Acceptable? Check_HPLC->Decision Use Continue to Use Decision->Use Yes Discard Discard and Prepare New Stock Decision->Discard No

Decision tree for stability monitoring.

By implementing these comprehensive strategies, researchers can significantly mitigate the risk of oxidation and ensure the reliability of their experimental outcomes when working with 2-Methyl-4-(methylthio)phenol.

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

  • PubChem. (n.d.). o-(Methylthio)phenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • Kruk, J., Aboul-Enein, B. H., Kładna, A., & Bowser, J. E. (2015). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Journal of Physiological Sciences, 65(4), 289–298. Retrieved from [Link]

  • Teka, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Analytical and Pharmaceutical Research, 12(3), 143-149. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Mainali, K., Gagaa, M. H., & Mood, S. H. (2022). Electroanalytical method for the detection of phenol :A Brief. Scientific Journal of Biology & Life Sciences, 2(4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Phenol. Retrieved from [Link]

  • Grgić, J., Šelo, G., Planinić, M., Tišma, M., & Bucić-Kojić, A. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923. Retrieved from [Link]

  • Mainali, K., & Gagaa, M. H. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. Retrieved from [Link]

  • Olin. (n.d.). Phenol Handbook. Retrieved from [Link]

  • Google Patents. (n.d.). Phenol detection process.
  • Chatterley, A. S., Roberts, G. M., & Stavros, V. G. (2012). Contrasting the excited state reaction pathways of phenol and para-methylthiophenol in the gas and liquid phases. Physical Chemistry Chemical Physics, 14(25), 9037-9047. Retrieved from [Link]

  • Teka, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Analytical & Pharmaceutical Research, 12(3). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol Fact Sheet. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons. Retrieved from [Link]

  • Chen, Y. L., & Lin, C. C. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. Forensic Science International, 361, 112074. Retrieved from [Link]

  • CPAChem. (2023, December 7). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively manage and mitigate odor issues associated with 2-Methyl-4-(methylthio)phenol and other volatile sulfur compounds. By understanding the chemical properties, implementing proper handling protocols, and utilizing effective neutralization techniques, you can maintain a safe and pleasant laboratory environment.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the odor of 2-Methyl-4-(methylthio)phenol and related compounds.

Q1: What causes the strong odor of 2-Methyl-4-(methylthio)phenol?

A1: The potent, often described as sulfurous or garlic-like, odor of 2-Methyl-4-(methylthio)phenol is due to the presence of the methylthio (-SCH₃) group attached to the phenol ring. Thiols and related sulfur-containing organic compounds are known for their low odor detection thresholds by the human nose.

Q2: At what concentration does the odor of these compounds become noticeable?

A2: Volatile sulfur compounds are detectable by the human nose at extremely low concentrations, often in the parts per billion (ppb) range. This high sensitivity means that even minuscule amounts of the compound can lead to a noticeable and unpleasant odor.

Q3: Are the odors associated with 2-Methyl-4-(methylthio)phenol hazardous to my health?

A3: While the odor itself is a nuisance, the primary health concern is with the compound's toxicity. Thiophenols can be toxic if ingested, inhaled, or absorbed through the skin[1]. The NIOSH Pocket Guide to Chemical Hazards for the related compound, thiophenol, lists potential effects as irritation to the eyes, skin, and respiratory system, as well as potential damage to the central nervous system, kidneys, liver, and spleen with significant exposure[2]. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area[3][4].

Q4: Can I become desensitized to the smell?

A4: Olfactory fatigue, or desensitization to a continuous odor, can occur. However, this is dangerous as it may lead to overexposure without the individual being aware of the high concentration of the volatile compound in the air. Therefore, relying on your sense of smell to gauge the concentration of these compounds is not a reliable safety measure.

Q5: What are the most common sources of odor leaks in a laboratory setting?

A5: Odor leaks can originate from various sources, including:

  • Improperly sealed reaction vessels.

  • Spills, even minor ones, during transfer or handling.

  • Contaminated laboratory equipment (glassware, stir bars, etc.).

  • Inadequate ventilation or improper use of fume hoods.

  • Improper disposal of waste containing these compounds.

II. Troubleshooting Guide: Pinpointing and Eliminating Odor Sources

This section provides a systematic approach to identifying and resolving odor issues during your experiments.

Initial Odor Detection: A Step-by-Step Investigation

If you detect a sulfurous odor in your lab, follow these steps to locate the source:

  • Ensure Personal Safety: Immediately ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Check a Known "Clean" Area: Move to an area of the lab where the compound is not being used to see if the odor persists. This helps determine if the odor is localized or widespread.

  • Inspect Active Experiments: Carefully examine any ongoing reactions involving 2-Methyl-4-(methylthio)phenol or related compounds. Check for loose connections, compromised septa, or any visible signs of a leak.

  • Examine Waste Containers: Check all waste containers, especially those designated for sulfur-containing compounds, to ensure they are properly sealed.

  • Inspect Storage Areas: Verify that all containers of 2-Methyl-4-(methylthio)phenol and related compounds are tightly sealed and stored in a well-ventilated area.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Persistent odor despite no active experiment Residual contamination on glassware, benchtops, or equipment.Implement a thorough cleaning and decontamination protocol using a bleach solution (see Section 3.2).
Odor is strongest near the fume hood Improper fume hood use or exhaust issues.Ensure the fume hood sash is at the appropriate height. Set up a bleach trap for the reaction exhaust (see Section 3.1). Confirm the fume hood is functioning correctly.
Odor appears during reaction work-up Volatilization of the compound during extraction, filtration, or solvent removal.Conduct all work-up procedures deep within a certified chemical fume hood. Keep all containers sealed as much as possible.
Odor emanating from waste containers Improperly sealed or segregated waste.Ensure all waste containing sulfur compounds is collected in a dedicated, clearly labeled, and tightly sealed container stored in a ventilated area.

III. In-Depth Protocols for Odor Mitigation and Control

This section provides detailed, field-proven protocols for handling and neutralizing odorous sulfur compounds.

Proactive Odor Prevention During Experimentation

The most effective way to manage odors is to prevent their release in the first place.

Experimental Workflow for Odor Containment:

Odor_Containment_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_bleach_bath Prepare Bleach Bath for Glassware prep_fume_hood->prep_bleach_bath reaction_setup Set up Reaction in a Closed System prep_bleach_bath->reaction_setup bleach_trap Install a Bleach Trap for Exhaust reaction_setup->bleach_trap workup_in_hood Conduct Work-up Deep in Fume Hood bleach_trap->workup_in_hood seal_containers Keep All Vessels Sealed workup_in_hood->seal_containers quench_glassware Submerge Glassware in Bleach Bath seal_containers->quench_glassware dispose_waste Dispose of Waste in Sealed Containers quench_glassware->dispose_waste

Caption: Proactive workflow for minimizing odor release during experiments.

Protocol for Setting Up a Bleach Trap:

  • Materials: Gas washing bottle (bubbler), commercial-grade bleach (sodium hypochlorite solution), tubing.

  • Procedure: a. Fill the gas washing bottle approximately halfway with undiluted commercial bleach. b. Connect the exhaust from your reaction vessel (e.g., from the top of a condenser) to the inlet of the gas washing bottle using chemically resistant tubing. c. The outlet of the gas washing bottle should be vented towards the back of the fume hood. d. Ensure a gentle flow of gas from the reaction to allow for 1-2 bubbles per second in the bleach trap[5]. This will effectively scrub the exhaust gas of volatile sulfur compounds.

Decontamination and Neutralization Protocols

Principle of Neutralization:

Thiols and thiophenols can be oxidized to less volatile and non-odorous compounds, such as sulfonic acids or disulfides, using a strong oxidizing agent like sodium hypochlorite (bleach)[6][7].

Protocol for Glassware and Equipment Decontamination:

  • Prepare a Bleach Bath: In a designated plastic container within a fume hood, prepare a 1:1 mixture of commercial bleach and water[5].

  • Immediate Submersion: As soon as you are finished with any glassware or equipment that has come into contact with the odorous compound, immediately place it in the bleach bath[5].

  • Soaking Time: Allow the items to soak for at least 12-24 hours to ensure complete oxidation of any residual compounds[5][8].

  • Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning procedures.

  • Disposal of Bleach Bath: When the bleach bath becomes cloudy with precipitated solids or develops a strong odor, it should be disposed of according to your institution's hazardous waste guidelines.

Protocol for Spill Cleanup:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Neutralize: Carefully apply a bleach solution to the spill area and absorbent material. Allow it to react for at least one hour.

  • Cleanup: Collect the neutralized absorbent material and dispose of it as hazardous waste.

  • Final Decontamination: Wipe the spill area with a fresh bleach solution, followed by water.

Personal Protective Equipment (PPE) Recommendations

Proper PPE is non-negotiable when handling volatile sulfur compounds.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption, which can be a route of toxic exposure[3][4].
Body Protection A lab coat, fully buttoned.Protects clothing and skin from contamination.
Respiratory Protection Generally not required when working in a properly functioning fume hood. In case of a large spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary[2].Prevents inhalation of toxic vapors.

IV. Analytical Verification of Odor Removal

To scientifically validate the effectiveness of your odor control measures, you can perform analytical testing to quantify the concentration of volatile sulfur compounds in the laboratory air.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds with high sensitivity and specificity[9][10].

Simplified GC-MS Workflow for Air Sampling:

GCMS_Workflow cluster_sampling Sample Collection cluster_analysis GC-MS Analysis cluster_data Data Interpretation air_sample Collect Air Sample in Canister preconcentration Cryogenic Preconcentration air_sample->preconcentration gc_separation Separation on GC Column preconcentration->gc_separation ms_detection Detection by Mass Spectrometer gc_separation->ms_detection quantification Quantify Compound Concentration ms_detection->quantification verification Verify Odor Removal Efficacy quantification->verification

Caption: A simplified workflow for the analytical verification of odor removal.

Key Parameters for GC-MS Analysis:

  • Sampling: Use of specially treated stainless steel canisters or Tedlar bags for whole air sampling.

  • Preconcentration: Cryogenic trapping to concentrate the volatile sulfur compounds from the air sample.

  • Separation: A gas chromatograph equipped with a suitable column for separating volatile sulfur compounds.

  • Detection: A mass spectrometer for identification and quantification. A sulfur chemiluminescence detector (SCD) can be used in parallel for enhanced sulfur-specific detection.

V. The Science Behind the Smell: Olfactory Perception of Thiols

A deeper understanding of the biological mechanisms of odor perception can provide valuable context for why these compounds are so potent.

The Olfactory Signaling Pathway:

The detection of odors is initiated by olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity[4].

Olfactory_Pathway Odorant Thiol Molecule OR Olfactory Receptor (OR2T11) Odorant->OR Binds to G_Protein G Protein Activation OR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Production Adenylyl_Cyclase->cAMP Produces Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Signal Nerve Impulse to Brain Ion_Channel->Signal Generates

Caption: Simplified signaling cascade for the perception of thiol odors.

Specific Receptors for Thiols:

Research has identified specific human olfactory receptors that are highly sensitive to thiols. For instance, the human olfactory receptor OR2T11 has been shown to respond specifically to low molecular weight thiols. The activation of this receptor, even by a small number of thiol molecules, triggers a signaling cascade that results in the perception of a strong, sulfurous odor. Interestingly, the presence of copper ions has been shown to enhance the sensitivity of OR2T11 to thiols, highlighting a unique biological mechanism for detecting these potent compounds.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Sensor Science and Technology, 33(3), 173-179.

  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: Benzenethiol. Retrieved from [Link]

  • Li, Y. R., et al. (2013). Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper. ACS Symposium Series, 1157, 125-141.

  • Block, E. (2016). The role of metals in mammalian olfaction of low molecular weight organosulfur compounds. Journal of Sulfur Chemistry, 37(4), 427-463.

  • MDPI. (2021). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. Applied Sciences, 11(16), 7434.

  • Li, Y. R., et al. (2015). Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low Molecular Weight Thiols. Journal of the American Chemical Society, 137(31), 9772-9775.

  • Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]

  • Duan, X., et al. (2012). The striking difference in odor threshold of low molecular weight thiols compared to analogous alcohols has been investigated by isolation and study of human olfactory receptors responsive to these thiols. ResearchGate.

  • ACS Publications. (2012). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analytical Chemistry, 84(1), 129-136.

  • Reddit. (2021). How to reduce thiol stink?. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • NIH. (2021). Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. Nutrients, 13(8), 2887.

  • Princeton University. (n.d.). Safe Handling of Malodorous Thiols. Retrieved from [Link]

  • Atmospheric Analysis & Consulting, Inc. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]

  • Reactome. (n.d.). Olfactory Signaling Pathway. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). UCCS Task Specific PPE Requirements - Chemical Use Hazards. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. Retrieved from

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Validation & Comparative

comparing synthesis efficiency of different routes to 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(methylthio)phenol is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring both a phenolic hydroxyl group and a methylthio ether, imparts specific properties that are sought after in various industrial applications. The efficient and cost-effective synthesis of this molecule is, therefore, a topic of significant interest to researchers and process chemists. This guide provides an in-depth comparison of three distinct synthetic routes to 2-Methyl-4-(methylthio)phenol, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective efficiencies.

Route 1: Direct Thiolation of o-Cresol

This approach focuses on the direct introduction of a methylthio group onto the aromatic ring of readily available o-cresol (2-methylphenol). The hydroxyl and methyl groups of o-cresol are ortho- and para-directing activators for electrophilic aromatic substitution, making the para-position (C4) susceptible to attack.

Scientific Rationale

The direct thiolation of phenols can be achieved using various reagents, with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst being a common and effective method. The acid protonates the dimethyl disulfide, generating a highly electrophilic species, the methylsulfenium ion (CH₃S⁺), which then attacks the electron-rich aromatic ring of o-cresol, primarily at the sterically less hindered and electronically activated para-position.

Experimental Protocol
  • Materials: o-Cresol, dimethyl disulfide (DMDS), concentrated sulfuric acid (H₂SO₄), dichloromethane (CH₂Cl₂), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1 equivalent) in dichloromethane.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.75 equivalents) with continuous stirring.

    • To this mixture, add dimethyl disulfide (1 equivalent) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40 °C) for 5 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-4-(methylthio)phenol.

Workflow Diagram

Route 1 Workflow start Start dissolve Dissolve o-cresol in CH2Cl2 start->dissolve cool Cool to 0°C dissolve->cool add_acid Add conc. H2SO4 cool->add_acid add_dmds Add DMDS add_acid->add_dmds reflux Reflux at 40°C for 5h add_dmds->reflux workup Aqueous Workup (NaHCO3 wash) reflux->workup extract Extract with CH2Cl2 workup->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end 2-Methyl-4-(methylthio)phenol purify->end

Caption: Workflow for the direct thiolation of o-cresol.

Route 2: Two-Step Synthesis via 2-Methyl-4-mercaptophenol

This route involves the initial synthesis of 2-methyl-4-mercaptophenol from o-cresol, followed by a selective S-methylation to yield the desired product. This two-step approach offers the potential for higher overall yields and purity by isolating the intermediate.

Scientific Rationale

The first step involves an electrophilic substitution reaction where sulfur monochloride (S₂Cl₂) reacts with o-cresol. The resulting disulfide is then reduced in situ or in a subsequent step, typically with a reducing agent like zinc in an acidic medium, to afford the corresponding mercaptophenol.[2] The subsequent methylation of the thiol group can be achieved under basic conditions using a methylating agent like methyl iodide. The phenoxide formed under basic conditions is a softer nucleophile than the thiolate, and the S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-mercaptophenol [2]

  • Materials: o-Cresol, sulfur monochloride (S₂Cl₂), methanol, zinc dust, concentrated hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • Dissolve o-cresol (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C and slowly add sulfur monochloride (0.5 equivalents) dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature for 2 hours.

    • Carefully add zinc dust (2 equivalents) to the reaction mixture, followed by the slow addition of concentrated hydrochloric acid.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove excess zinc.

    • Extract the filtrate with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude 2-methyl-4-mercaptophenol, which can be purified by crystallization or chromatography.

Step 2: Methylation of 2-Methyl-4-mercaptophenol

  • Materials: 2-Methyl-4-mercaptophenol, sodium hydroxide (NaOH), methyl iodide (CH₃I), methanol.

  • Procedure:

    • Dissolve 2-methyl-4-mercaptophenol (1 equivalent) in methanol.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water to the mixture and stir for 15 minutes at room temperature to form the thiolate.

    • Cool the solution to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Reaction Pathway Diagram

Route 2 Pathway ocresol o-Cresol mercaptophenol 2-Methyl-4-mercaptophenol ocresol->mercaptophenol Step 1 step1 1. S2Cl2, MeOH 2. Zn, HCl product 2-Methyl-4-(methylthio)phenol mercaptophenol->product Step 2 step2 CH3I, NaOH MeOH

Caption: Two-step synthesis via a mercaptophenol intermediate.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route explores the possibility of a nucleophilic aromatic substitution reaction on a pre-functionalized o-cresol derivative, such as 4-chloro-2-methylphenol.

Scientific Rationale

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[3][4][5][6] In the case of 4-chloro-2-methylphenol, the methyl and hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this reaction is expected to be less efficient and may require harsh reaction conditions, such as high temperatures and pressures, and a strong nucleophile like sodium thiomethoxide.

Experimental Protocol (Hypothetical)
  • Materials: 4-Chloro-2-methylphenol, sodium thiomethoxide (NaSMe), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-chloro-2-methylphenol (1 equivalent) in anhydrous DMF.

    • Add sodium thiomethoxide (1.5 equivalents).

    • Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours).

    • Monitor the reaction by GC-MS or HPLC.

    • If the reaction proceeds, cool the mixture, pour it into water, and extract with a suitable organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the product by chromatography.

Logical Relationship Diagram

Route 3 Logic precursor 4-Chloro-2-methylphenol (Electron-rich ring) reaction SNAr Reaction precursor->reaction conditions NaSMe, High Temp. conditions->reaction product 2-Methyl-4-(methylthio)phenol reaction->product low_yield Low Expected Yield (due to deactivating groups) reaction->low_yield

Caption: Rationale for the low expected efficiency of the SNAr route.

Comparison of Synthesis Routes

FeatureRoute 1: Direct ThiolationRoute 2: Two-Step SynthesisRoute 3: Nucleophilic Aromatic Substitution
Starting Material o-Cresolo-Cresol4-Chloro-2-methylphenol
Number of Steps 121
Reagents DMDS, H₂SO₄S₂Cl₂, Zn/HCl, CH₃I, NaOHNaSMe
Reaction Conditions Moderate (40 °C)Step 1: 0 °C to RT; Step 2: 0 °C to RTHarsh (High Temperature)
Expected Yield Moderate to GoodPotentially HighLow
Purification Column ChromatographyCrystallization/Chromatography (x2)Extensive Purification likely needed
Advantages One-step, readily available starting material.Potentially higher overall yield and purity.Direct introduction of the desired functionality.
Disadvantages Potential for side products (ortho-isomer, disubstitution). Use of corrosive acid.Two-step process increases time and resources. Use of toxic S₂Cl₂.Deactivated substrate leads to low reactivity and harsh conditions.

Conclusion

Based on the analysis of the three proposed synthetic routes, the Direct Thiolation of o-Cresol (Route 1) and the Two-Step Synthesis via 2-Methyl-4-mercaptophenol (Route 2) appear to be the most viable and efficient methods for the preparation of 2-Methyl-4-(methylthio)phenol.

  • Route 1 offers the advantage of being a single-step process, which is often preferred in industrial settings for its simplicity and reduced operational costs. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize the formation of byproducts.

  • Route 2 , while involving an additional step, provides a more controlled synthesis. The isolation and purification of the 2-methyl-4-mercaptophenol intermediate can lead to a final product of higher purity and potentially a better overall yield. The choice between these two routes will likely depend on the specific requirements for yield, purity, and process scalability.

  • Route 3 , the nucleophilic aromatic substitution approach, is considered the least efficient due to the electronic properties of the starting material. The electron-donating groups on the aromatic ring make it a poor substrate for SNAr reactions, necessitating harsh conditions that are likely to result in low yields and significant side product formation.

For researchers and drug development professionals, both Route 1 and Route 2 present practical pathways to 2-Methyl-4-(methylthio)phenol. The selection of the optimal route will be a trade-off between the number of synthetic steps and the desired level of purity and yield.

References

  • EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google P
  • Synthesis of 4-methyl-2-(methylthio)-phenol - PrepChem.com. [Link]

  • Synthesis of 4-Methylthiophenol | Request PDF - ResearchGate. [Link]

  • CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl)
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google P
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. [Link]

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • o-Cresol - Wikipedia. [Link]

  • Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol - ResearchGate. [Link]

  • Synthesis of 4-Methylthiophenol | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 2-Methyl-4-(methylthio)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization and differentiation of isomeric compounds are paramount. Subtle variations in the substitution pattern on an aromatic ring can profoundly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of 2-Methyl-4-(methylthio)phenol and its structural isomers.

This document moves beyond a simple recitation of data. It is designed to provide a practical framework for the analytical chemist, explaining the causality behind experimental choices and offering robust, self-validating protocols. We will delve into the nuances of chromatographic separation and spectroscopic characterization, empowering you to confidently distinguish between these closely related compounds.

Introduction to 2-Methyl-4-(methylthio)phenol and Its Isomeric Landscape

2-Methyl-4-(methylthio)phenol and its isomers are substituted phenols containing both a methyl and a methylthio group attached to the benzene ring. The parent structure, phenol, is a versatile building block in organic synthesis. The addition of methyl and methylthio groups introduces chirality and modulates the electronic and steric properties of the molecule, leading to a diverse array of potential applications, from intermediates in the synthesis of agrochemicals and pharmaceuticals to components in flavor and fragrance chemistry.

The challenge for the analytical scientist lies in the inherent similarity of these isomers. Their identical molecular weight and often similar polarities make their separation and unambiguous identification a non-trivial task. This guide will focus on a systematic approach to differentiate these isomers based on their unique physicochemical properties, which manifest as distinct signatures in various analytical techniques.

The primary isomers of interest for this comparative analysis are:

  • 2-Methyl-4-(methylthio)phenol

  • 2-Methyl-3-(methylthio)phenol

  • 2-Methyl-5-(methylthio)phenol

  • 2-Methyl-6-(methylthio)phenol

  • 3-Methyl-4-(methylthio)phenol

  • 4-Methyl-2-(methylthio)phenol

Physicochemical Properties: A Foundation for Separation

The physical properties of these isomers, such as boiling point, melting point, and polarity, are the first indicators of their potential separability. While comprehensive experimental data for every isomer is not always readily available, we can predict trends based on the principles of intermolecular forces and molecular symmetry.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity Trend
2-Methyl-4-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~230-240-Moderate
2-Methyl-3-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~225-235-Moderate
2-Methyl-5-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~225-235-Moderate
2-Methyl-6-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~220-230-Moderate-Low
3-Methyl-4-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~230-240-Moderate
4-Methyl-2-(methylthio)phenol C₈H₁₀OS154.23Predicted: ~225-235-Moderate

Note: Predicted values are based on structure-property relationships and comparison with similar compounds like cresols and methylthiophenols. The polarity trend is a qualitative assessment based on the relative positions of the polar hydroxyl and methylthio groups and the nonpolar methyl group.

The subtle differences in boiling points suggest that gas chromatography (GC) will be a powerful tool for their separation. Similarly, variations in polarity will be exploited in high-performance liquid chromatography (HPLC).

Chromatographic Separation: The Key to Isomer Resolution

The cornerstone of analyzing a mixture of isomers is achieving baseline separation. Both GC and HPLC offer distinct advantages, and the choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for the separation of volatile and semi-volatile compounds like the isomers of methyl-methylthiophenol. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality of Column Selection: The choice of the GC column's stationary phase is critical. For aromatic isomers, a mid-polarity phase, such as one containing a percentage of phenyl groups (e.g., 5% phenyl-methylpolysiloxane), often provides the necessary selectivity. The π-π interactions between the aromatic analytes and the phenyl groups in the stationary phase can enhance the separation of isomers with different electron density distributions on their aromatic rings.

Expected Elution Order: The elution order in GC is primarily governed by the boiling points of the compounds and their interactions with the stationary phase. Generally, isomers with lower boiling points will elute earlier. Steric hindrance can also play a role; for instance, ortho-substituted isomers may have different interactions with the stationary phase compared to their meta and para counterparts.

Workflow for GC-MS Analysis of Methyl-Methylthiophenol Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Isomer Mixture Dilution Dilute in a suitable solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on a mid-polarity capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Analysis Mass Analysis (Quadrupole or TOF) Ionization->Analysis Detection Detection Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of separated isomers Chromatogram->MassSpectra Identification Identification based on retention time and fragmentation MassSpectra->Identification

Caption: Workflow for the GC-MS analysis of methyl-methylthiophenol isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For the isomers of methyl-methylthiophenol, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality of Column and Mobile Phase Selection: In RP-HPLC, separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C18). The polarity of the isomers, influenced by the relative positions of the hydroxyl, methyl, and methylthio groups, will dictate their retention times. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds. The precise gradient or isocratic composition of the mobile phase is optimized to achieve the best separation. Phenyl-based stationary phases can also be advantageous in HPLC, offering alternative selectivity through π-π interactions.[1]

Expected Elution Order: In RP-HPLC, more polar compounds elute earlier. The hydroxyl group is the most polar functional group, and its accessibility to the polar mobile phase will be a key factor. Isomers where the hydroxyl group is sterically hindered by the methyl or methylthio group may exhibit longer retention times.

Workflow for HPLC-UV/MS Analysis of Methyl-Methylthiophenol Isomers

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography cluster_detection Detection cluster_data Data Analysis Sample Isomer Mixture Dissolution Dissolve in mobile phase (e.g., Acetonitrile/Water) Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on a C18 or Phenyl column Injection->Separation UV_Detector UV-Vis Detector (e.g., 270 nm) Separation->UV_Detector MS_Detector Mass Spectrometer (Optional for confirmation) UV_Detector->MS_Detector Chromatogram HPLC Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Identification Identification based on retention time and UV spectrum Peak_Integration->Identification

Caption: Workflow for the HPLC analysis of methyl-methylthiophenol isomers.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Once the isomers are separated, spectroscopic techniques provide the definitive structural information for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the substitution pattern. The electron-donating effects of the hydroxyl, methyl, and methylthio groups will cause upfield shifts (to lower ppm values) of the aromatic protons, particularly those in the ortho and para positions relative to these groups. The coupling patterns (splitting) of the aromatic protons will also be characteristic of the substitution pattern. The chemical shifts of the methyl and methylthio protons will also provide valuable information.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern. The carbon atom directly attached to the hydroxyl group (ipso-carbon) will have a characteristic downfield shift. The chemical shifts of the other aromatic carbons will be influenced by the additive effects of the substituents.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Methyl-4-(methylthio)phenol3-Methyl-4-(methylthio)phenol2-Methyl-6-(methylthio)phenol
Ar-H 6.9-7.2 (m)6.6-7.1 (m)6.8-7.1 (m)
-OH 4.5-5.5 (br s)4.5-5.5 (br s)4.5-5.5 (br s)
-SCH₃ ~2.45 (s)~2.4 (s)~2.3 (s)
-CH₃ ~2.2 (s)~2.3 (s)~2.2 (s)

Note: These are predicted ranges based on known substituent effects. Actual values may vary. The multiplicity (e.g., s for singlet, m for multiplet, br s for broad singlet) is also indicated.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Methyl-4-(methylthio)phenol3-Methyl-4-(methylthio)phenol2-Methyl-6-(methylthio)phenol
C-OH 150-155152-157151-156
C-S 125-130128-133115-120
C-CH₃ 130-135138-143122-127
Ar-C 115-135110-130120-130
-SCH₃ 15-2015-2015-20
-CH₃ 15-2020-2518-23

Note: These are predicted ranges based on known substituent effects.

Mass Spectrometry (MS)

When coupled with GC or HPLC, mass spectrometry provides not only the molecular weight of the compound but also characteristic fragmentation patterns that can be used for identification.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecular ion (M⁺˙) is formed, and its m/z value confirms the molecular weight of the isomers (154.23 g/mol ). The fragmentation of the molecular ion is highly dependent on the substitution pattern. Common fragmentation pathways for these isomers include:

  • Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 139. The stability of the resulting cation will depend on the isomer.

  • Loss of a methylthio radical (•SCH₃): This leads to a fragment at m/z 107.

  • Cleavage of the C-S bond with charge retention on the sulfur-containing fragment: This can produce a fragment at m/z 47 ([CH₃S]⁺).

  • Rearrangement reactions: Phenolic compounds can undergo complex rearrangements upon ionization.

The relative intensities of these fragment ions will be different for each isomer, providing a unique "fingerprint" for identification. For example, isomers that can form more stable carbocations upon fragmentation will show a higher abundance of the corresponding fragment ion.

Predicted Key Fragments in EI-MS

m/zProposed FragmentExpected Relative Abundance Trend
154 [M]⁺˙Varies, but should be present for all isomers.
139 [M - CH₃]⁺Abundance will depend on the stability of the resulting cation.
107 [M - SCH₃]⁺Generally a significant fragment.
91 Tropylium ion ([C₇H₇]⁺)Possible through rearrangement, especially from isomers with a methyl group on the ring.
77 Phenyl cation ([C₆H₅]⁺)A common fragment for benzene derivatives.
47 [CH₃S]⁺Characteristic for methylthio-containing compounds.

Experimental Protocols

The following are detailed, self-validating protocols for the analysis of 2-Methyl-4-(methylthio)phenol and its isomers.

GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isomer mixture or individual standard.

    • Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Extract the mass spectrum for each peak.

    • Compare the retention times and mass spectra to those of the analytical standards for unambiguous identification.

    • Construct a calibration curve for each isomer for quantification.

HPLC-UV Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isomer mixture or individual standard.

    • Dissolve in 10 mL of the mobile phase (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter.

    • Prepare a series of dilutions for calibration.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-20 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on retention times of the standards.

    • Confirm peak purity using the DAD to check the UV spectrum across the peak.

    • Construct a calibration curve for each isomer for quantification.

Conclusion

The successful differentiation of 2-Methyl-4-(methylthio)phenol and its isomers is a testament to the power of a systematic analytical approach. By understanding the subtle interplay of their physicochemical properties, we can rationally design chromatographic separation methods. The subsequent application of spectroscopic techniques, particularly NMR and mass spectrometry, provides the definitive structural confirmation.

This guide has provided a comprehensive framework, from the foundational principles to detailed experimental protocols. The causality behind each experimental choice has been elucidated to empower the researcher not just to follow a method, but to understand and troubleshoot it. The provided workflows and data tables serve as a practical starting point for your own investigations into this fascinating class of isomeric compounds. As with any analytical challenge, the key to success lies in a combination of robust methodology, careful data interpretation, and a solid understanding of the underlying chemical principles.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Shimadzu Corporation. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-bis((octylthio)methyl)phenol. Retrieved from [Link]

  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of 2-Methyl-4-(methylthio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of 2-Methyl-4-(methylthio)phenol

Phenolic compounds are a well-established class of molecules renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The core structure of 2-Methyl-4-(methylthio)phenol, featuring a hydroxyl group and a methylthio substituent on a benzene ring, presents a unique scaffold for derivatization to enhance these biological properties. The presence of the sulfur-containing methylthio group can influence the electronic properties and lipophilicity of the molecule, potentially modulating its interaction with biological targets and its overall activity. This guide will explore the known biological activities of derivatives of this parent compound and provide a comparative analysis based on available experimental data.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of 2-Methyl-4-(methylthio)phenol derivatives are limited in the readily available literature, we can draw valuable insights from studies on closely related compounds and analogous structures. The primary areas of investigation for these derivatives have been their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thus neutralizing their damaging effects. The substitution pattern on the phenolic ring plays a crucial role in modulating this activity.

One notable derivative, 2-methyl-4,6-bis(n-octylthiomethyl)phenol , has been identified as a highly effective liquid antioxidant. This suggests that the introduction of long alkylthio chains at positions ortho and para to the hydroxyl group can significantly enhance antioxidant capacity. The intramolecular synergistic effect of the hindered phenol and the thioether components is believed to contribute to its high efficiency.

The antioxidant activity of phenol and thiophenol analogs can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. In the DPPH assay, phenols and their thio-analogs exhibit a roughly equal level of good scavenging activity. However, in the ABTS assay, phenols generally demonstrate significantly greater activity than their thiophenol counterparts.

Table 1: Antioxidant Activity of Phenolic Derivatives (Illustrative Examples)

Compound/DerivativeAssayIC50/EC50 ValueReference
Methanolic extract of Juniperus oxycedrusDPPH Radical Scavenging10 times lower than BHT (control)
Methanolic extract of Juniperus oxycedrusABTS Radical ScavengingHigher activity than BHT (control)
2-methoxy-4-((4-methoxyphenylimino)-methyl)phenolDPPH Radical ScavengingEC50 of 10.46 ppm
Chandigarh yellow variety of Lantana camaraDPPH Radical ScavengingIC50 of 33.30 ± 2.39 µg/mL
Chandigarh yellow variety of Lantana camaraABTS Radical ScavengingIC50 of 18.25 ± 0.19 µg/mL

Note: This table provides examples of antioxidant activity from various phenolic compounds to illustrate the range of potencies and assays used. Direct comparative data for a series of 2-Methyl-4-(methylthio)phenol derivatives is not currently available in the cited literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Studies on thymol, a structurally related monoterpene phenol, have demonstrated its ability to reduce the production of pro-inflammatory cytokines by suppressing the nuclear factor-kappa-B (NF-κB) signaling pathway. This suggests that 2-Methyl-4-(methylthio)phenol derivatives may also exert their anti-inflammatory effects through modulation of key inflammatory pathways. In silico studies have shown that thymol has a high binding affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

A study on 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds revealed significant anti-inflammatory and antitumor activities. One of the isolated compounds, sinapoyl desulfoglucoraphenin, significantly inhibited nitric oxide production in lipopolysaccharide-stimulated murine microglia BV2 cells with an IC50 value of 45.36 μM.

Anticancer Activity

The anticancer potential of phenolic compounds has been extensively investigated. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

The aforementioned study on 4-methylthio-butanyl derivatives also evaluated their antiproliferative activities against four human tumor cell lines. All isolated compounds showed activity against the HCT-15 human colon cancer cell line, with IC50 values ranging from 8.49 to 23.97 μM. This indicates that the methylthio moiety, in combination with other structural features, can contribute to potent anticancer effects.

Another study on novel thiosemicarbazide derivatives highlighted the anticancer potential of compounds containing a sulfur linkage. One of the most active compounds, AB2, exhibited an IC50 value of 108.14 μM against the LNCaP prostate cancer cell line.

Table 2: Anticancer Activity of Methylthio-Containing Compounds (Illustrative Examples)

Compound/DerivativeCell LineIC50 ValueReference
4-Methylthio-butanyl derivativesHCT-15 (Colon Cancer)8.49 - 23.97 μM
AB2 (Thiosemicarbazide derivative)LNCaP (Prostate Cancer)108.14 μM
Marine-derived BromophenolsA549, BGC-823, MCF-7, HCT-8Nanomolar range

Note: This table provides examples of anticancer activity from compounds containing a methylthio group to illustrate their potential. Direct comparative data for a series of 2-Methyl-4-(methylthio)phenol derivatives is not currently available in the cited literature.

Structure-Activity Relationships (SAR)

The biological activity of 2-Methyl-4-(methylthio)phenol derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific class of compounds is not yet available, we can infer potential relationships based on general principles of medicinal chemistry and data from related phenolic compounds.

The antioxidant activity of phenolic compounds is influenced by several factors, including the stability of the resulting phenoxyl radical after hydrogen donation. Electron-donating groups on the aromatic ring can increase the stability of this radical and thus enhance antioxidant activity. The methyl group at position 2 is an electron-donating group. The methylthio group at position 4 can also influence the electronic environment of the phenol.

The introduction of bulky substituents at the ortho positions (2 and 6) to the hydroxyl group can create steric hindrance, which may enhance the stability of the phenoxyl radical and, consequently, the antioxidant activity. This is exemplified by the high antioxidant efficiency of 2-methyl-4,6-bis(n-octylthiomethyl)phenol.

The nature and length of the alkylthio linker in derivatives can significantly impact their biological activity by affecting properties such as lipophilicity, which governs cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential. The following sections outline the fundamental methodologies for assessing the biological activities of 2-Methyl-4-(methylthio)phenol derivatives.

Synthesis of 2-Methyl-4,6-bis(n-octylthiomethyl)phenol

A representative synthesis for a derivative of 2-Methyl-4-(methylthio)phenol is the preparation of 2-methyl-4,6-bis(n-octylthiomethyl)phenol, a potent antioxidant.

Reaction Scheme:

G o-Cresol o-Cresol 2-Methyl-4,6-bis(n-octylthiomethyl)phenol 2-Methyl-4,6-bis(n-octylthiomethyl)phenol o-Cresol->2-Methyl-4,6-bis(n-octylthiomethyl)phenol + n-Octyl mercaptan + Paraformaldehyde

Caption: General synthesis of 2-methyl-4,6-bis(n-octylthiomethyl)phenol.

Step-by-Step Protocol:

  • Combine o-cresol, n-octyl mercaptan, paraformaldehyde, and a catalytic amount of a suitable amine (e.g., dimethylamine) in a reaction vessel.

  • Heat the mixture to a temperature of 90-130°C for 6-9 hours.

  • After the initial reaction period, remove the aqueous phase containing the amine catalyst.

  • Continue heating the reaction mixture under vacuum (-0.020 to -0.097 MPa) for an additional 2-3 hours to drive the reaction to completion and remove any remaining volatile components.

  • The final product, 2-methyl-4,6-bis(n-octylthiomethyl)phenol, is obtained as a high-purity liquid.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep1 Dissolve test compounds in a suitable solvent (e.g., ethanol) to prepare stock solutions prep2 Prepare serial dilutions of the stock solutions to obtain a range of concentrations prep1->prep2 assay1 Add a fixed volume of each sample dilution to a microplate well prep2->assay1 assay2 Add a fixed volume of DPPH solution in ethanol to each well assay1->assay2 assay3 Incubate the plate in the dark at room temperature for 30 minutes assay2->assay3 meas1 Measure the absorbance of each well at 517 nm using a microplate reader assay3->meas1 meas2 Calculate the percentage of DPPH radical scavenging activity for each concentration meas1->meas2 meas3 Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) meas2->meas3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add a specific volume of the DPPH solution to each well.

    • Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the DPPH radical) by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation and, by extension, the cytotoxic effects of a compound.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis culture1 Culture the desired cancer cell line in appropriate medium culture2 Seed the cells into a 96-well plate at a predetermined density culture1->culture2 culture3 Allow the cells to adhere and grow for 24 hours culture2->culture3 treat1 Prepare serial dilutions of the test compounds culture3->treat1 treat2 Treat the cells with different concentrations of the test compounds treat1->treat2 treat3 Incubate for a specific period (e.g., 24, 48, or 72 hours) treat2->treat3 assay1 Add MTT solution to each well and incubate for 2-4 hours treat3->assay1 assay2 Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals assay1->assay2 meas1 Measure the absorbance at 570 nm using a microplate reader assay2->meas1 meas2 Calculate the percentage of cell viability meas1->meas2 meas3 Determine the IC50 value (concentration that inhibits 50% of cell growth) meas2->meas3

Caption: Workflow for the MTT assay for anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-Methyl-4-(methylthio)phenol derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Insights: Potential Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of action for 2-Methyl-4-(methylthio)phenol derivatives are yet to be fully elucidated, we can extrapolate from the known pathways modulated by other phenolic compounds.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds is through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) . In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

G Phenol (Ar-OH) + Free Radical (R•) Phenol (Ar-OH) + Free Radical (R•) Phenoxyl Radical (Ar-O•) + Neutralized Radical (RH) Phenoxyl Radical (Ar-O•) + Neutralized Radical (RH) Phenol (Ar-OH) + Free Radical (R•)->Phenoxyl Radical (Ar-O•) + Neutralized Radical (RH) G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->genes activates phenols Phenolic Compounds (e.g., 2-Methyl-4-(methylthio)phenol derivatives) phenols->IKK inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by phenolic compounds.

Conclusion and Future Directions

The available evidence suggests that 2-Methyl-4-(methylthio)phenol and its derivatives represent a promising class of compounds with significant antioxidant, anti-inflammatory, and anticancer potential. The presence of the methylthio group appears to be a key feature that can be modified to modulate these biological activities. While direct comparative data is currently scarce, the insights gained from related structures provide a strong rationale for the continued investigation of this chemical scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-Methyl-4-(methylthio)phenol derivatives to establish clear structure-activity relationships. Such studies should employ a standardized panel of in vitro and in vivo assays to allow for a direct and meaningful comparison of their potencies. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their potential development as therapeutic agents.

References

  • Thymol (THY), as the natural monoterpene phenol, acts against oxidative stress and inflammatory processes. This study aimed to evaluate the anti-inflammatory effects and possible molecular mechanisms of THY via formalin-induced mouse and egg albumin-induced chick models alongside molecular docking and molecular dynamic (MD) simulations. THY (7.5, 15, and 30 mg/kg) was investigated, compared to celecoxib and ketoprofen (42 mg/kg)

cross-validation of 2-Methyl-4-(methylthio)phenol analysis across different labs

Author: BenchChem Technical Support Team. Date: February 2026

An essential pillar of analytical science is the ability to generate reproducible and reliable data, irrespective of the laboratory conducting the analysis. This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Methyl-4-(methylthio)phenol, a compound of interest in various fields, including environmental analysis and as a potential impurity in pharmaceutical manufacturing. Ensuring that different laboratories can obtain equivalent results for the same sample is paramount for regulatory compliance, product quality control, and collaborative research.

This document, intended for researchers, analytical scientists, and quality assurance professionals, moves beyond a simple recitation of protocols. It delves into the rationale behind the experimental design for a robust inter-laboratory comparison study, grounded in the principles of scientific integrity and authoritative guidelines.

Understanding 2-Methyl-4-(methylthio)phenol and Its Analytical Challenges

2-Methyl-4-(methylthio)phenol is a sulfur-containing organic compound.[1][2] The presence of a sulfur atom in its structure introduces specific analytical challenges that must be addressed to develop a robust and transferable method.

  • Reactivity and Adsorption: Sulfur-containing compounds can be reactive and prone to adsorption onto active sites within analytical instrumentation, such as GC inlet liners or HPLC columns.[3][4] This can lead to poor peak shape, reduced recovery, and non-linear responses, particularly at low concentrations.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., wastewater, soil extracts, pharmaceutical formulations), other co-eluting components can interfere with the detection and quantification of the target analyte, a phenomenon known as matrix effects.

  • Thermal Stability: While phenols are generally amenable to gas chromatography, the thermal stability of 2-Methyl-4-(methylthio)phenol must be considered to prevent degradation in a hot GC inlet.[5][6]

A successful cross-validation study hinges on an analytical method that is rugged enough to overcome these challenges consistently across different laboratory environments.

Foundational Principles: Why Cross-Validation is Non-Negotiable

While a single laboratory can perform a thorough method validation according to guidelines like those from the International Council for Harmonisation (ICH), this only establishes intra-laboratory performance.[7][8][9] Cross-validation, or inter-laboratory comparison, is the ultimate test of a method's transferability and robustness. It aims to demonstrate that a well-defined analytical procedure can be executed by different analysts in different laboratories, using different equipment, and still produce statistically comparable results.[10]

The objective of such a study is to establish the method's reproducibility, a measure of precision under a varied set of conditions. This is critical for standardizing methods across an organization, for use by contract research organizations (CROs), or for regulatory submissions where data from multiple sites may be presented.

Designing a Robust Inter-Laboratory Cross-Validation Study

A successful cross-validation study is meticulously planned and executed. The following sections outline the critical phases of such a study.

The Central Role of a Standardized Protocol

The single most important element of a cross-validation study is a detailed, unambiguous, and mandatory analytical protocol. This document should leave no room for interpretation and must be followed verbatim by all participating laboratories. Key sections of the protocol include:

  • Scope and Applicability: Clearly define the types of samples the method is intended for.

  • Reagents and Standards: Specify the required purity of all chemicals, solvents, and reference standards.

  • Sample Preparation: Provide a step-by-step procedure for sample extraction, dilution, and handling.

  • Instrumentation and Parameters: Detail the exact instrument configuration (e.g., GC column type, HPLC mobile phase composition, mass spectrometer settings).

  • Calibration: Describe the preparation of calibration standards and the required regression model.

  • Data Analysis and Reporting: Specify how results are to be calculated and the format for reporting data.

Study Execution: From Sample Distribution to Data Collection

The workflow for a cross-validation study is a systematic process designed to minimize bias and ensure data integrity.

Cross_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Develop & Validate Single-Lab Method B Draft Standardized Analytical Protocol A->B D Select Participating Laboratories B->D C Prepare & Homogenize Validation Samples (Spiked Matrix, Blanks) E Distribute Protocol & Samples to Labs C->E D->E F Lab 1 Analysis E->F G Lab 2 Analysis E->G H Lab 'n' Analysis E->H I Labs Submit Raw Data & Calculated Results F->I G->I H->I J Centralized Statistical Analysis of All Data I->J K Assess Inter-Lab Reproducibility J->K L Final Validation Report K->L

Figure 1: High-level workflow for conducting an inter-laboratory cross-validation study.

Comparative Analytical Methodologies

Two primary techniques are well-suited for the analysis of 2-Methyl-4-(methylthio)phenol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection.[6][11][12] The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][13] It offers excellent separation efficiency and highly specific detection, making it a "gold standard" for many applications.[5]

GC_MS_Workflow prep Sample Preparation 1. Extraction from Matrix 2. Derivatization (optional) 3. Dilution in Solvent inject GC Injection Hot Inlet Vaporizes Sample prep->inject 1 µL Injection sep GC Separation Separation on Capillary Column (e.g., DB-5ms) inject->sep Carrier Gas (He) ion Ionization Electron Ionization (EI) Creates Charged Fragments sep->ion ms Mass Analyzer Quadrupole Filters Ions by Mass-to-Charge Ratio ion->ms detect Detection Detector Records Ion Abundance ms->detect data Data Analysis Chromatogram & Mass Spectrum detect->data HPLC_Workflow prep Sample Preparation 1. Extraction from Matrix 2. Filtration 3. Dilution in Mobile Phase inject HPLC Injection Autosampler Injects Sample into Mobile Phase Stream prep->inject 10 µL Injection sep HPLC Separation Separation on C18 Column (Reversed-Phase) inject->sep Pressurized Mobile Phase detect Detection UV Detector (e.g., 274 nm) or Mass Spectrometer sep->detect data Data Analysis Chromatogram with Peak Area detect->data

Sources

Evaluating the Efficacy of 2-Methyl-4-(methylthio)phenol as a Building Block in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. An ideal building block should not only be synthetically accessible and versatile but also impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate. This guide provides an in-depth evaluation of 2-Methyl-4-(methylthio)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2] We will objectively compare its performance with alternative synthetic strategies, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions.

Introduction to 2-Methyl-4-(methylthio)phenol: Properties and Primary Applications

2-Methyl-4-(methylthio)phenol is a bifunctional aromatic compound featuring a reactive phenolic hydroxyl group and a methylthio ether. This unique combination of functional groups makes it a versatile intermediate for introducing a substituted phenyl moiety into a target molecule.[3][4] The phenolic hydroxyl allows for facile O-alkylation or conversion to other functional groups, while the methylthio group can modulate the electronic properties and lipophilicity of the molecule. Furthermore, the methyl group provides a point of steric influence and can impact metabolic stability.[5][6]

The most prominent application of this building block is in the industrial synthesis of Nabumetone, a non-acidic prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][7] The non-acidic nature of Nabumetone contributes to its improved gastrointestinal tolerability compared to other NSAIDs.[1]

Comparative Analysis of Synthetic Routes to Nabumetone

To evaluate the efficacy of 2-Methyl-4-(methylthio)phenol, we will compare the established synthetic route to Nabumetone with a notable alternative. The choice of a synthetic pathway in pharmaceutical manufacturing is a multifactorial decision, weighing yield, cost of starting materials, reaction conditions, safety, and environmental impact.

Route A: The Established Path via 2-Methyl-4-(methylthio)phenol

This route, while not explicitly detailed in the provided search results with 2-Methyl-4-(methylthio)phenol as the starting material, would logically involve the coupling of a protected form of this building block with a suitable synthon to construct the butanone side chain.

Route B: An Alternative Synthesis from 2-(Bromomethyl)-6-methoxynaphthalene

A well-documented and industrially viable alternative starts from the more readily accessible precursor, 2-(bromomethyl)-6-methoxynaphthalene. This pathway involves a nucleophilic substitution reaction with the carbanion of a β-keto ester, followed by hydrolysis and decarboxylation.

Workflow for Alternative Nabumetone Synthesis (Route B)

G A 2-(Bromomethyl)-6- methoxynaphthalene C Ethyl 2-acetyl-3-(6-methoxy- 2-naphthyl) propionate A->C Nucleophilic Substitution B Sodium acetoacetic ester (in Acetone, K2CO3) E Nabumetone C->E Hydrolysis & Decarboxylation D Alkaline Hydrolysis (40% KOH, Reflux)

Caption: Alternative synthesis of Nabumetone.

Table 1: Comparison of Synthetic Routes to Nabumetone

ParameterRoute A (Hypothetical from 2-Methyl-4-(methylthio)phenol)Route B (from 2-(Bromomethyl)-6-methoxynaphthalene)
Starting Material 2-Methyl-4-(methylthio)phenol2-(Bromomethyl)-6-methoxynaphthalene
Key Transformation Coupling and side-chain formationNucleophilic substitution and decarboxylation
Reported Overall Yield Data not available in provided search results~75%
Reagents & Conditions Likely requires multi-step process for side chainSodium acetoacetic ester, K2CO3, acetone; 40% KOH
Industrial Viability Potentially more complexDescribed as facile and industrially viable

This comparison highlights that while 2-Methyl-4-(methylthio)phenol is a key conceptual component, a more direct and efficient industrial synthesis of Nabumetone utilizes a different starting material. This suggests that for this specific, high-volume application, alternative building blocks may be more efficacious from a process chemistry perspective.

The Role of the Methylthio Group in Drug Design

The presence of a methylthio group, as in 2-Methyl-4-(methylthio)phenol, can have significant implications for a molecule's biological properties.

  • Metabolism: The sulfur atom in a methylthio group is susceptible to oxidation, potentially forming sulfoxides and sulfones. This can be a key metabolic pathway, influencing the drug's half-life and clearance.[8] For instance, the metabolism of 2-methylthiobenzothiazole involves oxidation of the methylthio group, followed by conjugation with glutathione.[8] In the case of the designer drug 4-methylthioamphetamine (4-MTA), metabolism includes the formation of 4-MTA sulfoxide.[9] This metabolic handle can be strategically employed by medicinal chemists to fine-tune pharmacokinetic profiles.

  • Physicochemical Properties: The methylthio group increases lipophilicity, which can enhance membrane permeability and target engagement. However, this must be balanced to maintain adequate aqueous solubility. In quantitative structure-activity relationship (QSAR) studies of some NSAID analogues, lipophilicity was found to be a crucial parameter for activity.[10]

  • Biological Activity: The electronic and steric properties of the methylthio group can influence binding to biological targets. Its electron-donating nature can affect the reactivity and binding interactions of the aromatic ring. Structure-activity relationship (SAR) studies of diarylpentanoid anti-inflammatory agents revealed that electron density in the aromatic rings is important for enhancing nitric oxide (NO) inhibition.[11][12]

Experimental Protocols

To provide a practical context, here is a detailed, step-by-step methodology for a key transformation in an alternative synthesis of Nabumetone.

Protocol: Synthesis of Nabumetone from Ethyl 2-acetyl-3-(6-methoxy-2-naphthyl) propionate

This protocol details the final hydrolysis and decarboxylation step in the synthesis of Nabumetone.

  • Suspension Preparation: A suspension of ethyl 2-acetyl-3-(6-methoxy-2-naphthyl) propionate (7.0 g, 0.02 mole) in water (30 mL) is stirred at room temperature for 15 minutes.

  • Base Addition: To this suspension, a 40% potassium hydroxide (KOH) solution (18.0 mL) is added, and the reaction mixture is stirred for an additional 30 minutes.

  • Reflux: The solution is heated to reflux and maintained at this temperature for 6 hours.

  • Work-up: The reaction mixture is cooled to 5-10 °C and then acidified with concentrated hydrochloric acid (HCl).

  • Isolation: The precipitated solid is filtered, washed with water, and dried to yield Nabumetone.

This self-validating protocol includes clear steps for reaction, work-up, and isolation, ensuring reproducibility. The use of a strong base and heat drives the hydrolysis and decarboxylation to completion, and the final product precipitates upon acidification, facilitating its isolation.

Broader Applications and Alternative Building Blocks

While the synthesis of Nabumetone is a primary example, phenolic and thiophenolic compounds are widely used as intermediates in the synthesis of a diverse range of pharmaceutical agents.[3][13] For instance, 4-(methylthio)phenol itself is used in the preparation of other bioactive compounds.[4]

When considering alternatives to 2-Methyl-4-(methylthio)phenol, medicinal chemists might explore other substituted phenols or building blocks that can achieve similar structural motifs. For example, in the synthesis of diarylalkane structures common to many NSAIDs, building blocks like substituted phenylacetic acids or benzyl halides are frequently employed. The choice of building block will ultimately depend on the specific target molecule and the desired synthetic strategy.

Logical Relationship of Building Block Selection

Target Target Molecule (e.g., Nabumetone) Strategy Synthetic Strategy Target->Strategy Block Building Block Selection Strategy->Block Efficacy Overall Efficacy (Yield, Cost, Safety) Block->Efficacy

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-4-(methylthio)phenol (CAS No. 1073-29-6), moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to empower you with a deeper understanding of chemical safety.

Foundational Understanding: Hazard Profile of 2-Methyl-4-(methylthio)phenol

Before handling any disposal procedure, a thorough understanding of the compound's specific hazards is paramount. 2-Methyl-4-(methylthio)phenol is an organosulfur aromatic compound. Its hazard profile dictates every subsequent step in its handling and disposal.

  • Health Hazards : It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Direct contact can lead to inflammation and discomfort. Inhalation of vapors should be avoided.

  • Environmental Hazards : While specific ecotoxicity data is not fully detailed in standard safety data sheets (SDS), phenolic compounds, in general, are considered priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life[3][4]. Organosulfur compounds also pose a risk, as their improper combustion can release toxic sulfur oxides into the atmosphere[5].

  • Chemical Reactivity : The compound is stable under normal conditions but is incompatible with strong acids, strong bases, and oxidizing agents[6]. Contact with these materials could lead to vigorous reactions, generating heat or hazardous byproducts.

Key Chemical and Safety Data Summary
PropertyValueSource
CAS Number 1073-29-6
Molecular Formula C₈H₁₀OS
Appearance Colorless to light yellow clear liquid
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2]
Incompatibilities Strong acids, strong bases, oxidizing agents[6]
Personal Protective Equipment (PPE) Safety goggles/face shield, chemically resistant gloves, lab coat[1][2]

The Disposal Workflow: From Generation to Final Disposition

The proper disposal of 2-Methyl-4-(methylthio)phenol is not a single action but a systematic process. The following workflow ensures that waste is handled safely and in accordance with regulatory standards from the moment it is generated.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Solid Waste & Decontamination cluster_3 Final Disposal gen Waste Generation (e.g., unused reagent, reaction byproduct, contaminated materials) assess Assess Waste Stream Is it pure compound, a dilute solution, or solid contaminated material? gen->assess collect Collect Waste - Use a funnel. - Do not overfill (<80% capacity). - Keep container closed when not in use. assess->collect Liquid Waste solid_waste Contaminated Solids (e.g., gloves, paper towels, silica gel) - Double-bag in clear plastic bags. - Label as 'Hazardous Solid Waste' with chemical name. assess->solid_waste Solid Waste decon Empty Container Decontamination (See Protocol 4.2) - Triple rinse with a suitable solvent. - Collect all rinsate as hazardous liquid waste. assess->decon Empty Container waste_container Select Correct Waste Container: - Clearly Labeled - 'Non-Halogenated Organic Waste' - Compatible Material (e.g., Glass, HDPE) - Secondary Containment storage Temporary On-Site Storage - Store in designated Satellite Accumulation Area. - Away from incompatibles. waste_container->storage collect->waste_container solid_waste->storage decon->storage pickup Arrange for Pickup - Contact institutional Environmental Health & Safety (EHS). - Ensure waste manifest is accurate. storage->pickup final_disp Final Disposition (Handled by licensed facility) - High-Temperature Incineration - Adherence to EPA/local regulations. pickup->final_disp

Caption: Decision workflow for the safe disposal of 2-Methyl-4-(methylthio)phenol waste.

Core Protocols: Step-by-Step Procedures

Adherence to standardized protocols is essential for safety and reproducibility. The following sections provide explicit, step-by-step instructions for critical operations involving 2-Methyl-4-(methylthio)phenol waste.

Personal Protective Equipment (PPE) Protocol

The causality is simple: to prevent exposure, we must establish an impermeable barrier. The irritation potential of this compound necessitates robust protection.

  • Eye and Face Protection : Wear ANSI Z87.1-compliant safety goggles at all times. When handling larger quantities (>50 mL) or when there is a risk of splashing, a full-face shield must be worn over the safety goggles[1].

  • Skin Protection : A standard flame-resistant lab coat must be worn and fully buttoned.

  • Hand Protection : Wear chemically resistant gloves. For phenolic compounds, appropriate materials include butyl rubber or Viton®. For incidental contact, double-gloving with nitrile exam-style gloves can provide sufficient protection, but gloves must be removed and replaced immediately upon contamination[7].

Spill Management Protocol

In the event of a spill, a rapid and correct response is critical to mitigate exposure and environmental release.

  • Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Control Vapors and Ignition Sources : As the compound is combustible, eliminate all nearby ignition sources (burners, hot plates, electrical equipment)[3][7]. Ensure ventilation is adequate, preferably within a certified chemical fume hood.

  • Containment and Absorption : For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2]. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection : Carefully scoop the absorbent material into a thick, sealable plastic bag or a designated solid waste container.

  • Final Cleaning : Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Labeling : Seal and label the waste container with "Hazardous Waste," the chemical name "2-Methyl-4-(methylthio)phenol," and the date.

  • Prohibition : Under no circumstances should a spill be washed into a sewer drain [3]. This action constitutes an illegal environmental release.

Waste Handling and Disposition

Waste Segregation and Collection

Proper segregation at the source is the most critical step in a successful waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Liquid Waste : All solutions containing 2-Methyl-4-(methylthio)phenol, including reaction residues and solvent washes, must be collected as hazardous waste.

    • Action : Collect in a clearly labeled, sealable container designated for non-halogenated organic waste [8].

    • Causality : Segregating from halogenated waste is crucial as disposal methods and costs differ significantly. Mixing this compound with strong acids, bases, or oxidizers in a waste container could lead to a dangerous exothermic reaction[6].

  • Solid Waste : All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, contaminated silica gel, absorbent pads) must be treated as hazardous waste.

    • Action : Collect in a designated, labeled container for solid hazardous waste. This is often a durable, lined cardboard box or a plastic drum[7].

    • Causality : Trace amounts of the chemical remain on these materials. Disposing of them in the regular trash can lead to personnel exposure and environmental contamination.

Empty Container Decontamination Protocol

An "empty" container is never truly empty and must be decontaminated before it can be disposed of or recycled.

  • Initial Removal : Ensure the container is as empty as possible, with only a minimal residue remaining.

  • Triple Rinse : Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol) that is miscible with 2-Methyl-4-(methylthio)phenol.

  • Collect Rinsate : Crucially, each rinse must be collected and added to your hazardous liquid waste container [9]. This rinsate is now considered hazardous waste.

  • Final Steps : After the third rinse and air-drying, obliterate or deface the original chemical label to prevent confusion[9]. The container can now be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.

Approved Disposal Methods

Direct disposal by laboratory personnel is not permitted. All generated waste must be transferred to an approved hazardous waste management facility, typically coordinated through your institution's EHS department. The final disposition of 2-Methyl-4-(methylthio)phenol is determined by its chemical properties.

  • High-Temperature Incineration : This is the preferred method for organic compounds like 2-Methyl-4-(methylthio)phenol. Licensed hazardous waste incinerators operate at temperatures that ensure complete destruction of the molecule.

    • Causality : As an organosulfur compound, it requires a specialized incinerator equipped with flue-gas scrubbers to neutralize the sulfur dioxide (SO₂) produced during combustion, preventing its release and the formation of acid rain[5].

  • Landfilling : Landfill disposal of liquid organic or sulfur-containing waste is highly restricted and generally not a permissible option[3][10]. Solid waste contaminated with the compound may be landfilled in a specially designated hazardous waste landfill (Class I or II), but this is a less preferred method than incineration[10].

By adhering to these detailed procedures, you contribute to a safe and responsible research environment, ensuring that your work's impact is measured by your discoveries, not by your waste.

References

  • Safety data sheet - 2-Methyl-4,6-bis((octylthio)methyl)phenol . CPAChem. (2023). [Link]

  • 2 - SAFETY DATA SHEET. Generic SDS Provider. (2024). [No direct public URL available]
  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. (2022). [Link]

  • 2-(methyl thio) phenol, 1073-29-6 . The Good Scents Company. [Link]

  • Method 604: Phenols . U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. (2025). [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Alberta Government. (2011). [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options . Saltworks Technologies. (2020). [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) . U.S. Environmental Protection Agency. [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.